4-(N-Ethylaminocarbonyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAYSCOAAAZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392225 | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-12-6 | |
| Record name | B-[4-[(Ethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(N-Ethylaminocarbonyl)phenylboronic acid: Properties, Synthesis, and Applications
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of 4-(N-Ethylaminocarbonyl)phenylboronic acid. It is designed to provide not only foundational data but also practical insights into its utilization as a strategic building block in modern organic and medicinal chemistry.
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of synthetic chemistry, molecules possessing dual-functionality are of paramount importance. This compound (CAS No. 850568-12-6) represents a quintessential example of such a strategic intermediate. It elegantly combines the robust reactivity of the phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, with the hydrogen-bonding capabilities and structural influence of the N-ethylamide group. This unique combination makes it a highly valuable reagent for constructing complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This guide aims to consolidate the available technical data and provide expert context for its effective application.
Part 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application. The stability, solubility, and structural nuances of this compound dictate its handling, reaction conditions, and ultimate utility.
Structural and Chemical Identity
The molecule's structure features a boronic acid group (-B(OH)₂) and an N-ethylamide group (-CONHCH₂CH₃) in a para orientation on a benzene ring. This arrangement minimizes steric hindrance at the reactive boronic acid site while allowing the amide group to exert its electronic and solubilizing influence.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference |
| CAS Number | 850568-12-6 | [1] |
| Molecular Formula | C₉H₁₂BNO₃ | [1][2] |
| Molecular Weight | 193.01 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 143-146 °C | [1] |
| Predicted pKa | 8.19 ± 0.16 | [1] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | [1] |
Stability and Storage Considerations
Expert Insight: Like most arylboronic acids, this compound is susceptible to dehydration to form a cyclic anhydride trimer known as a boroxine. The presence of boroximes can significantly hinder reactivity in sensitive cross-coupling reactions, leading to inconsistent yields.[3] Furthermore, boronic acids can undergo oxidative degradation.[4]
Recommended Protocol:
-
Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term stability, refrigeration ("Keep Cold") is strongly advised.[1]
-
Handling: Minimize exposure to air and moisture. Before use in a critical reaction, it is good practice to dry the material under a high vacuum to remove any adsorbed water.
Part 2: Spectroscopic Characterization Profile
Verifying the identity and purity of the starting material is non-negotiable for reproducible synthetic outcomes. The following is a predicted spectroscopic profile based on the analysis of structurally similar compounds and fundamental principles.
| Technique | Predicted Characteristic Signals |
| ¹H NMR | Aromatic Region: Two sets of doublets (AA'BB' system) at approx. δ 7.8-8.2 ppm and δ 7.5-7.9 ppm. Ethyl Group: A quartet at approx. δ 3.3-3.5 ppm (CH₂) and a triplet at approx. δ 1.1-1.3 ppm (CH₃). Amide Proton: A broad triplet or singlet at approx. δ 8.0-8.5 ppm. Boronic Acid Protons: A broad, exchangeable singlet at approx. δ 8.0-8.3 ppm (can vary). |
| FT-IR (cm⁻¹) | ~3400-3200: Broad O-H stretch (boronic acid) and N-H stretch (amide). ~3100-3000: Aromatic C-H stretch. ~2980-2850: Aliphatic C-H stretch. ~1640: Strong C=O stretch (Amide I band). ~1550: N-H bend (Amide II band). ~1350: Strong B-O stretch. |
| Mass Spec (ESI+) | [M+H]⁺: Predicted at m/z 194.09. [M+Na]⁺: Predicted at m/z 216.07. |
Part 3: Recommended Synthesis and Purification Workflow
While commercially available, an in-house synthesis may be required for scale-up or derivatization. A robust and high-yielding pathway proceeds via a palladium-catalyzed Miyaura borylation of a readily available precursor.
Causality Behind the Chosen Pathway: This synthetic route is selected for its reliability, tolerance of the amide functional group, and the high purity of the intermediate boronic ester, which can be easily deprotected to the final product. The use of a pinacol ester intermediate facilitates purification by chromatography and mitigates the premature formation of boroximes.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-ethyl-4-bromobenzamide
-
Dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane (DCM) in a flask cooled to 0 °C.
-
Slowly add a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the precursor, which can be purified by recrystallization.
Step 2: Miyaura Borylation to form Pinacol Ester
-
To an oven-dried Schlenk flask, add N-ethyl-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80-90 °C and stir for 12-18 hours until TLC indicates consumption of the starting material.[5]
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the boronic ester intermediate.
Step 3: Deprotection to Boronic Acid
-
Dissolve the pinacol ester (1.0 eq) in a 2:1 mixture of acetone and water.
-
Add sodium periodate (NaIO₄, 4.0 eq) and ammonium acetate (NH₄OAc, 5.0 eq).
-
Stir vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Recrystallization from an appropriate solvent system (e.g., water/ethanol) may be necessary to achieve high purity.
Part 4: Chemical Reactivity and Core Applications
The utility of this reagent is primarily defined by its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction couples the boronic acid with an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex. It is a cornerstone of pharmaceutical synthesis due to its mild conditions and high functional group tolerance.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Example Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 1-bromo-4-chlorobenzene.
-
Combine 1-bromo-4-chlorobenzene (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in a reaction vessel.
-
Add a solvent mixture, such as 4:1 toluene/water.
-
De-gas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Heat the reaction to 80-100 °C and stir under an inert atmosphere for 6-12 hours, monitoring by LC-MS or TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and separate the layers.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The boronic acid functional group is far more than a synthetic handle; it is a recognized pharmacophore. Its ability to form reversible covalent bonds with diols or the hydroxyl group of serine residues in enzyme active sites has led to the development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[5][7]
-
As a Reversible Covalent Inhibitor: this compound can serve as a foundational scaffold for designing inhibitors of serine proteases, where the boronic acid reversibly binds to the catalytic serine.[4]
-
As a Structural Building Block: The N-ethylamide moiety provides a valuable hydrogen bond donor and acceptor, which can be crucial for anchoring a drug candidate within a target's binding pocket. This makes the title compound an excellent starting point for generating libraries of compounds for screening against various biological targets.[8][9]
-
Improving Pharmacokinetics: The introduction of the polar amide and boronic acid groups can modulate the physicochemical properties of a lead compound, potentially improving solubility and other pharmacokinetic parameters.[5][7]
Conclusion
This compound is a potent and versatile chemical tool. Its well-defined physicochemical properties, predictable reactivity in the Suzuki-Miyaura coupling, and inherent value as a pharmacophore-containing building block make it an indispensable reagent for the modern chemist. By understanding its characteristics and employing robust synthetic and handling protocols as outlined in this guide, researchers can effectively leverage this compound to accelerate the synthesis of complex molecules and advance their discovery programs.
References
- 1. This compound CAS#: 850568-12-6 [amp.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(N-Ethylaminocarbonyl)phenylboronic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-(N-Ethylaminocarbonyl)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. The document is structured to provide not only a step-by-step synthetic procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction and Significance
This compound is a bifunctional organic compound of significant interest, primarily owing to its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The presence of both a boronic acid moiety and an ethylamido group on the same phenyl ring makes it a versatile reagent for introducing this functionalized aromatic ring into complex molecular architectures.[1] This is particularly valuable in the pharmaceutical industry for the synthesis of drug candidates containing biaryl or heterocyclic motifs.[1][3]
The boronic acid group serves as the reactive handle in Suzuki-Miyaura couplings, while the N-ethylamido group can modulate the physicochemical properties of the final molecule, such as solubility and hydrogen bonding capacity, which are critical for biological activity and drug-like properties.[3]
This guide will focus on the most common and efficient synthetic route to this compound, which proceeds via the amidation of 4-carboxyphenylboronic acid.
Synthetic Strategy and Mechanistic Considerations
The primary and most direct route to this compound is the coupling of 4-carboxyphenylboronic acid with ethylamine. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Choice of Coupling Reagent
Several reagents can be employed to facilitate this amide bond formation. This guide will detail the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a water-soluble carbodiimide that is widely used in peptide synthesis and other amidation reactions due to its efficiency and the ease of removal of its urea byproduct.[4][5]
The mechanism of EDC-mediated amide bond formation involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (ethylamine in this case) to form the desired amide and a soluble urea derivative as a byproduct.
An alternative, "greener" approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines.[6] This method often requires higher temperatures to drive off water but avoids the use of stoichiometric coupling reagents and the generation of associated byproducts.[6]
Critical Starting Material Consideration: Purity of 4-Carboxyphenylboronic Acid
A crucial aspect for the success of this synthesis is the purity of the starting 4-carboxyphenylboronic acid. Commercially available arylboronic acids often contain varying amounts of their corresponding boroxine, a trimeric anhydride.[7] Boroximes are less reactive in many coupling reactions and can lead to lower yields and purification difficulties.[7] Therefore, it is highly recommended to recrystallize the 4-carboxyphenylboronic acid from water prior to use to ensure the boronic acid is in its free, monomeric form.[7]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of the title compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 165.94 | 1.00 g (6.03 mmol) | Recrystallized from water and dried |
| Ethylamine (70% in water) | C₂H₅NH₂ | 45.08 | 0.47 mL (6.63 mmol) | |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | 155.25 | 1.27 g (8.14 mmol) | |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.10 g (8.14 mmol) | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | |
| Brine | NaCl | 58.44 | As needed | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add recrystallized 4-carboxyphenylboronic acid (1.00 g, 6.03 mmol), 1-hydroxybenzotriazole (1.10 g, 8.14 mmol), and anhydrous dichloromethane (50 mL).
-
Activation: Stir the suspension at room temperature and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.27 g, 8.14 mmol) in one portion. The mixture should become a clear solution within 15-20 minutes.
-
Amine Addition: Add ethylamine (70% in water, 0.47 mL, 6.63 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.[8]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]
-
Reagent-Specific Hazards:
-
4-Carboxyphenylboronic acid and its derivatives: May cause skin, eye, and respiratory tract irritation.[9][10]
-
EDC: Is a skin and eye irritant.
-
HOBt: Is a potential explosion hazard when dry and should be handled with care.
-
Ethylamine: Is corrosive and flammable. Handle with care.
-
Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent.
-
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.[9][10][11]
Characterization and Expected Results
The final product, this compound, is expected to be a white to off-white solid.[8]
-
Melting Point: 143-146°C[8]
-
Molecular Formula: C₉H₁₂BNO₃[8]
-
Molecular Weight: 193.01 g/mol [8]
-
Spectroscopic Analysis: The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Suzuki-Miyaura Cross-Coupling
The synthesized this compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions.[12][13] This reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, catalyzed by a palladium complex.[2][14]
General Suzuki-Miyaura Coupling Protocol
A typical Suzuki-Miyaura coupling reaction using the synthesized product would involve the following general conditions:
| Component | Role | Example |
| Aryl Halide | Electrophilic partner | 4-Bromoacetophenone |
| This compound | Nucleophilic partner | Synthesized product |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane, or DMF/Water |
The reaction is typically heated to facilitate the catalytic cycle.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide has outlined a reliable and well-established protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The emphasis on the purity of the starting material and the mechanistic understanding of the reaction are key to achieving high yields and a pure product.
References
- 1. nbinno.com [nbinno.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound CAS#: 850568-12-6 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. echemi.com [echemi.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-(N-Ethylaminocarbonyl)phenylboronic Acid for Advanced Research and Development
Abstract: This technical guide provides an in-depth analysis of 4-(N-Ethylaminocarbonyl)phenylboronic acid, a versatile bifunctional reagent crucial for modern organic synthesis and drug discovery. We will explore its chemical properties, present a representative synthetic workflow, and delve into its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The guide offers detailed experimental protocols, discusses analytical characterization techniques, and outlines best practices for safety and handling. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced building blocks to construct complex molecular architectures.
Introduction and Compound Profile
This compound belongs to the class of arylboronic acids, which are indispensable tools in synthetic chemistry.[1] Its structure uniquely combines a phenylboronic acid moiety, which is a cornerstone of cross-coupling chemistry, with an N-ethylcarboxamide group. This amide functionality can modulate the compound's solubility, serve as a hydrogen bond donor/acceptor, and act as a synthetic handle for further molecular elaboration. These features make it a highly valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]
A Note on Chemical Identifiers: It is critical to use the correct Chemical Abstracts Service (CAS) number for unambiguous identification. The topic of this guide, This compound , is correctly identified by CAS Number 850568-12-6 .[4] The CAS number provided in the prompt, 389621-80-1, corresponds to the related compound 4-(N,N-Di ethylaminocarbonyl)phenylboronic acid.[5][6] This guide will focus exclusively on the mono-ethyl derivative as specified by the chemical name.
The key properties of this compound are summarized below. These data are essential for planning reactions, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 850568-12-6 | [4] |
| Molecular Formula | C₉H₁₂BNO₃ | [4] |
| Molecular Weight | 193.01 g/mol | [4] |
| Appearance | Off-white solid | [4] |
| Melting Point | 143-146 °C | [4] |
| pKa (Predicted) | 8.19 ± 0.16 | [4] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [4] |
| IUPAC Name | [4-(ethylcarbamoyl)phenyl]boronic acid |
The utility of this molecule stems from its two key functional groups:
-
The Boronic Acid Group (-B(OH)₂): This mild Lewis acidic group is relatively stable and easy to handle.[1] Its primary role is to participate in transmetalation with a palladium catalyst during the Suzuki-Miyaura reaction, effectively acting as a source of an aryl nucleophile.[7]
-
The N-Ethylcarboxamide Group (-C(=O)NHCH₂CH₃): This group enhances the polarity of the molecule compared to simple phenylboronic acid. The N-H proton and carbonyl oxygen can participate in hydrogen bonding, which can be crucial for molecular recognition in biological systems or for influencing crystal packing.
Synthesis and Purification
While numerous vendors supply this reagent, understanding its synthesis is valuable for process development and troubleshooting. A common strategy for preparing substituted phenylboronic acids involves the formation of an amide bond on a pre-existing boronic acid-containing scaffold. The following is a representative, field-proven workflow.
A logical approach begins with a commercially available starting material like 4-carboxyphenylboronic acid or its pinacol ester derivative, which is then coupled with ethylamine.
Caption: A representative workflow for the synthesis of the title compound.
This protocol describes the coupling of 4-(boronopinacolato)benzoic acid with ethylamine. The use of the pinacol ester protects the boronic acid during the coupling reaction.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq), a suitable amide coupling agent such as HATU (1.1 eq), and an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 5 minutes at room temperature.
-
Amine Addition: Add ethylamine hydrochloride (1.2 eq) to the activated carboxylic acid solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Deprotection: The resulting pinacol ester can often be used directly in Suzuki couplings. If the free boronic acid is required, the pinacol ester can be hydrolyzed under acidic conditions (e.g., aqueous HCl in THF/water) or via transesterification with a large excess of a diol scavenger like phenylboronic acid.
-
Purification: The final product should be purified. Recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) is highly recommended. This step is critical as commercially available arylboronic acids often contain boroxine anhydrides, which are less reactive in coupling reactions.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a cornerstone of modern medicinal chemistry for synthesizing biaryl and substituted aromatic structures.[9][10]
The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The presence of a base is essential for activating the boronic acid for the transmetalation step.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general procedure for coupling this compound with a generic aryl bromide.
-
Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a suitable solvent (e.g., a mixture of toluene and water, or DME/water).[7][12]
-
Base Addition: Add an aqueous solution of a base, such as Na₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating and Monitoring: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
Boronic acids are no longer just synthetic intermediates; they are a validated class of pharmacophores, with several FDA-approved drugs containing this moiety.[13] Building blocks like this compound are exceptionally valuable in this field for several reasons:
-
Scaffold Hopping and Analogue Synthesis: It allows for the rapid generation of novel biaryl structures, enabling chemists to explore new chemical space around a known pharmacophore.
-
Improving Pharmacokinetic Properties: The N-ethylcarboxamide group can be used to tune properties like solubility and cell permeability.
-
Targeted Covalent Inhibitors: The boronic acid group can form reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, a strategy used in several approved drugs.
-
Bioconjugation: Phenylboronic acids can bind reversibly with diols, a property exploited for creating sensors and drug delivery systems that target glycosylated proteins or cell surfaces.[14][15]
Caption: Role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of both the reagent and its reaction products.
| Technique | Expected Observations for this compound |
| ¹H NMR | - Aromatic Protons: Two sets of doublets in the ~7.5-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. - Amide Proton (N-H): A broad singlet or triplet, typically downfield. - Ethyl Group (CH₂): A quartet around 3.3-3.5 ppm. - Ethyl Group (CH₃): A triplet around 1.1-1.3 ppm. - Boronic Acid Protons (B(OH)₂): A broad singlet, often exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons in the 120-140 ppm range. - Carbonyl carbon (C=O) around 165-170 ppm. - Ethyl group carbons (CH₂ and CH₃) in the aliphatic region. |
| FT-IR | - Broad O-H stretch from the B(OH)₂ group (~3200-3400 cm⁻¹). - N-H stretch (~3300 cm⁻¹). - Strong C=O stretch (amide I band) around 1640 cm⁻¹. - N-H bend (amide II band) around 1540 cm⁻¹. - B-O stretch around 1350 cm⁻¹. |
| Mass Spec (ESI) | Expected [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (193.01). |
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed. Phenylboronic acid derivatives are generally considered irritants.
-
Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the material.[18]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid all personal contact. Wash hands thoroughly after handling.[18]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[19] It is sensitive to light and should be protected from it.[19]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[19]
Conclusion
This compound is a sophisticated and highly effective chemical building block. Its bifunctional nature provides a direct route to complex biaryl amides via the robust and reliable Suzuki-Miyaura cross-coupling reaction. For scientists in drug discovery, materials science, and process chemistry, a thorough understanding of its properties, reactivity, and handling is paramount to leveraging its full synthetic potential. Its continued use as a foundational reagent is assured as chemists continue to tackle the synthesis of increasingly complex and functional molecules.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 850568-12-6 [amp.chemicalbook.com]
- 5. 4-(Diethylcarbamoyl)phenylboronic Acid | C11H16BNO3 | CID 2773375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 389621-80-1|4-(N,N-Diethylaminocarbonyl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. innospk.com [innospk.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Physical Characteristics of 4-(N-Ethylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Ethylaminocarbonyl)phenylboronic acid is a member of the versatile class of organoboron compounds known as boronic acids. These compounds, characterized by a carbon-boron bond, are pivotal reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific functionalization of the phenyl ring, in this case with an N-ethylaminocarbonyl group at the para position, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. This N-substituted moiety can influence the compound's solubility, crystal packing, and potential for intermolecular interactions, making a thorough understanding of its physical characteristics essential for its effective application. This guide provides a detailed overview of the known physical properties of this compound and outlines standard experimental protocols for the characterization of this and related compounds.
Chemical Identity and Core Properties
A foundational aspect of working with any chemical compound is a clear understanding of its fundamental identifiers and basic properties.
| Property | Value | Source(s) |
| CAS Number | 850568-12-6 | N/A |
| Molecular Formula | C9H12BNO3 | N/A |
| Molecular Weight | 193.01 g/mol | N/A |
| Physical State | Solid | N/A |
| Appearance | Off-white solid | N/A |
| Melting Point | 143-146 °C | N/A |
| Predicted pKa | 8.19 ± 0.16 | N/A |
| Predicted Density | 1.19 ± 0.1 g/cm³ | N/A |
Solubility Profile
The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction conditions to formulation in drug delivery systems. While specific quantitative solubility data for this compound in a range of solvents is not extensively reported in the literature, the general behavior of phenylboronic acids provides a strong predictive framework. Phenylboronic acids are generally soluble in polar organic solvents and exhibit poor solubility in nonpolar solvents like hexanes and carbon tetrachloride[1]. The presence of the N-ethylaminocarbonyl group, which can participate in hydrogen bonding, is expected to enhance solubility in polar protic and aprotic solvents.
Expected Solubility Behavior:
-
High Solubility: Methanol, Ethanol, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Moderate Solubility: Acetone, Ethyl acetate, Tetrahydrofuran (THF), Chloroform[2][3][4]
-
Low/Insoluble: Hexane, Toluene, Water (at neutral pH)
The solubility of phenylboronic acids in water is generally low but can be influenced by pH[4].
Experimental Protocol for Solubility Determination
A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method.
Objective: To quantitatively determine the solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, THF, DMSO)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC method.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor.
Caption: Workflow for experimental solubility determination.
Spectroscopic and Structural Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of a compound, as well as for elucidating its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental characterization techniques.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 1.0-3.5 ppm).
-
Amide Proton (NH): A broad singlet or triplet, the chemical shift of which can be solvent and concentration-dependent.
-
Boronic Acid Protons (B(OH)₂): A broad singlet, which may exchange with residual water in the solvent.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic Carbons: Four signals in the aromatic region (typically δ 120-140 ppm), with the carbon attached to the boron atom (ipso-carbon) often showing a broader signal.
-
Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 165-175 ppm).
-
Ethyl Group Carbons: Two signals in the aliphatic region (typically δ 15-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected FT-IR Spectral Features (KBr Pellet):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Boronic acid |
| ~3300 | N-H stretch | Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2900 | C-H stretch | Aliphatic (ethyl group) |
| ~1640 | C=O stretch | Amide I band |
| ~1560 | N-H bend | Amide II band |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1350 | B-O stretch | Boronic acid |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable ionization method.
Expected Mass Spectrum (ESI-MS):
-
Positive Ion Mode: An [M+H]⁺ ion at m/z 194.09.
-
Negative Ion Mode: An [M-H]⁻ ion at m/z 192.08.
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Crystal Structure and Solid-State Properties
The arrangement of molecules in the solid state is determined by X-ray crystallography and has a profound impact on a compound's physical properties, including its melting point, solubility, and stability. While a crystal structure for this compound is not publicly available, the structures of related phenylboronic acids have been extensively studied[1][5].
Phenylboronic acids typically form hydrogen-bonded dimers in the solid state, with the boronic acid moieties of two molecules interacting[5]. The presence of the N-ethylaminocarbonyl group introduces additional hydrogen bond donors (N-H) and acceptors (C=O), which could lead to more complex and robust intermolecular hydrogen bonding networks. This extended network of hydrogen bonds is expected to contribute to the compound's crystalline nature and its relatively high melting point.
Caption: A logical workflow for the comprehensive physical characterization of a novel boronic acid.
Safety and Handling
As with all boronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable building block in synthetic and medicinal chemistry. A thorough understanding of its physical characteristics is paramount for its successful application. This guide has summarized the known properties and provided a framework for the experimental determination of key parameters such as solubility and spectroscopic identity. The presence of the N-ethylaminocarbonyl group is anticipated to influence its solubility profile and solid-state structure, warranting further investigation to fully harness its potential in the development of novel molecules and materials.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. sciex.com [sciex.com]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility of 4-(N-Ethylaminocarbonyl)phenylboronic Acid in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Executive Summary
4-(N-Ethylaminocarbonyl)phenylboronic acid is a pivotal reagent in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures integral to many pharmaceutical compounds. The efficiency of its application in synthesis, purification, and formulation is fundamentally dictated by its solubility in organic solvents. This guide provides a comprehensive overview of the physicochemical properties governing the solubility of this compound, presents available quantitative solubility data, and details a robust, field-proven protocol for its experimental determination. By explaining the causality behind its solubility behavior and experimental design, this document serves as a critical resource for optimizing reaction conditions, developing purification strategies, and streamlining process development.
Section 1: Physicochemical Foundations of Solubility
To understand the solubility profile of this compound, we must first examine its molecular structure and inherent chemical properties. The molecule consists of three key functional regions:
-
The Boronic Acid Group (-B(OH)₂): This moiety is Lewis acidic and capable of acting as a strong hydrogen bond donor. Its presence is crucial for the Suzuki-Miyaura coupling mechanism.
-
The Phenyl Ring: An aromatic, non-polar core that influences interactions with aromatic or non-polar solvents.
-
The N-Ethyl-carboxamide Group (-C(=O)NHCH₂CH₃): A polar, hydrogen-bonding group (both donor and acceptor) that significantly impacts solubility in polar solvents.
A critical, often overlooked, characteristic of boronic acids is their propensity to exist in equilibrium with their cyclic anhydride trimers, known as boroxines .[1][2] This dehydration reaction (3 molecules of boronic acid ⇌ 1 molecule of boroxine + 3 molecules of water) is reversible and highly dependent on the solvent environment, temperature, and the presence of water.[3][4] The formation of the less polar boroxine can significantly complicate solubility measurements and reaction kinetics.[1][2] Water acts as both a reagent and a catalyst in this equilibrium, and the hydrogen-bond accepting properties of the solvent can strongly influence the position of this equilibrium.[1][2]
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₉H₁₂BNO₃ | - |
| Molecular Weight | 193.01 g/mol [5] | Influences mass-based solubility calculations. |
| pKa | ~8.11 (Predicted for a similar structure)[6] | The acidic nature of the boronic acid group suggests that its solubility will be pH-dependent in protic or aqueous-organic mixtures. |
| Appearance | White to off-white solid[7] | Indicates a crystalline nature, which requires overcoming lattice energy for dissolution. |
| Key Structural Features | H-bond donors (-OH, -NH), H-bond acceptor (C=O), aromatic ring. | Predicts favorable solubility in polar protic (e.g., alcohols) and polar aprotic (e.g., DMSO, DMF) solvents, with limited solubility in non-polar hydrocarbons. |
Section 2: Quantitative Solubility Profile in Organic Solvents
Quantitative solubility data for this compound is not extensively compiled in a single source. The following table synthesizes information from supplier data sheets and published literature on phenylboronic acid analogs to provide a representative solubility profile.[8][9][10] These values should be considered estimates and are best confirmed experimentally for process-specific conditions.
Table 1: Estimated Solubility of this compound at Ambient Temperature (~20-25 °C)
| Solvent | Solvent Class | Expected Solubility | Rationale & Commentary |
| Methanol (MeOH) | Polar Protic | Soluble | The ability of methanol to engage in hydrogen bonding with both the boronic acid and amide groups makes it an effective solvent. A product data sheet notes solubility in methanol.[11] |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent due to its hydrogen bonding capabilities. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble to Moderately Soluble | THF can accept hydrogen bonds from the boronic acid and amide groups. Studies on related arylboronic acids show solubility in THF, though the boroxine equilibrium can be a factor.[1][2] |
| Acetone | Polar Aprotic | Moderately Soluble | Phenylboronic acid itself shows high solubility in acetone.[8][9] The amide group should maintain or enhance this solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is an excellent hydrogen bond acceptor and is commonly used as a solvent for Suzuki-Miyaura reactions involving boronic acids.[12] |
| Dichloromethane (DCM) | Moderately Polar | Sparingly Soluble | Offers limited polarity and no hydrogen bonding donation, resulting in lower solubility. |
| Toluene | Non-polar | Insoluble to Very Sparingly Soluble | The non-polar nature of toluene cannot effectively solvate the highly polar boronic acid and amide functionalities. |
| Hexane / Heptane | Non-polar | Insoluble | As non-polar aliphatic hydrocarbons, these solvents are unsuitable for dissolving this compound. Phenylboronic acid has very low solubility in hydrocarbons.[8][9][10] |
Section 3: A Validated Protocol for Experimental Solubility Determination
To ensure trustworthy and reproducible data, the Shake-Flask Method is the gold standard for determining thermodynamic solubility.[13][14] This protocol is adapted from established guidelines, such as those from the OECD, to be specifically applicable to the target compound.[15][16][17][18][19]
Principle of the Method
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After phase separation, the concentration of the dissolved compound in the saturated supernatant is quantified using a validated analytical technique, typically HPLC-UV.[13][20][21]
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of this compound (e.g., 20-50 mg, ensuring solid remains after equilibration) to a 4 mL glass vial.
-
Accurately dispense 2.0 mL of the desired organic solvent into the vial.
-
Include a small magnetic stir bar if using a stir plate instead of a shaker.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the suspension for a predetermined time, typically 24 hours. To ensure equilibrium has been reached, a time-point study (e.g., sampling at 24h and 48h) is recommended.[21] If the concentrations are consistent, equilibrium is confirmed.[21]
-
-
Phase Separation:
-
Remove the vial from the shaker and allow it to stand for 30 minutes in the same temperature-controlled environment.
-
Centrifuge the vial for 15 minutes at >10,000 rpm to pellet the excess solid.
-
Carefully withdraw a portion of the clear supernatant using a pipette.
-
-
Sample Analysis:
-
Immediately filter the withdrawn supernatant through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to remove any fine particulates. Self-Validation Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.
-
Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to fall within the linear range of the calibration curve.
-
Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
-
-
Calculation:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor
-
Section 4: Practical Challenges and Troubleshooting
Accurate solubility measurement requires vigilance against common pitfalls. The unique chemistry of boronic acids presents specific challenges.
Table 2: Troubleshooting Guide for Solubility Experiments
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between time points (e.g., 24h vs. 48h) | Equilibrium not yet reached; Compound degradation over time. | Extend the equilibration time to 72 hours. If results still differ, investigate compound stability in the solvent using a control sample (dissolved at a known, unsaturated concentration) and monitor by HPLC over time. |
| Cloudy supernatant after centrifugation | Fine particles remain suspended; Formation of a gel or solvate. | Increase centrifugation speed/time. Always perform the final filtration step (0.22 µm) before analysis.[13][20] |
| Solubility appears to decrease with small additions of water to an organic solvent | Promotion of the less-soluble boroxine trimer formation via dehydration.[1][2][3] | Ensure solvents are anhydrous if the pure boronic acid solubility is desired. Be aware that this equilibrium is a fundamental property and results in "apparent solubility" of the mixture. |
| Low recovery or peak tailing in HPLC analysis | Adsorption of the boronic acid to glass vials or HPLC column frits; Poor choice of mobile phase. | Use silanized glass vials for sample preparation. Ensure the mobile phase pH (if aqueous) is appropriate to keep the compound in a single ionic state. |
Section 5: Conclusion
The solubility of this compound is a complex interplay of its polar functional groups and the ever-present equilibrium with its boroxine form. It exhibits favorable solubility in polar protic and aprotic solvents like methanol, DMF, and THF, and is largely insoluble in non-polar hydrocarbons. This profile is critical for its use in organic synthesis, where solvent choice directly impacts reaction rates and outcomes. For accurate and reliable process development and formulation, experimental determination of solubility using a robust method like the Shake-Flask protocol is indispensable. The insights and methodologies provided in this guide equip researchers to make informed decisions, troubleshoot challenges, and ultimately harness the full potential of this valuable chemical building block.
References
- 1. The Boroxine-Boronic Acid Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 4-(Phenethylcarbamoyl)phenylboronic acid CAS#: 330793-46-9 [chemicalbook.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 389621-80-1 CAS MSDS (4-(N,N-DIETHYLAMINOCARBONYL)PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. filab.fr [filab.fr]
- 16. oecd.org [oecd.org]
- 17. Water Solubility | Scymaris [scymaris.com]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 21. downloads.regulations.gov [downloads.regulations.gov]
A Comprehensive Technical Guide to the Stability and Storage of 4-(N-Ethylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-(N-Ethylaminocarbonyl)phenylboronic acid. By understanding the inherent chemical properties and degradation pathways of this versatile reagent, researchers can ensure its integrity, leading to more reliable and reproducible results in synthetic chemistry and drug development. This document synthesizes established principles of boronic acid chemistry with practical, field-proven insights to offer a self-validating framework for handling and storage.
Introduction: The Significance of this compound
This compound is a crucial building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility lies in the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the N-ethylaminocarbonyl group provides a handle for further functionalization and can influence the electronic properties and solubility of the molecule. Given its role as a key intermediate, maintaining the purity and stability of this compound is paramount to achieving desired reaction outcomes and ensuring the quality of the final products.
The Chemical Stability Profile of Arylboronic Acids
Arylboronic acids, while generally considered stable and easy to handle, are susceptible to several degradation pathways that can compromise their purity and reactivity over time. The principal degradation routes are protodeboronation, oxidation, and the formation of boroxine anhydrides. The rates of these degradation processes are influenced by factors such as temperature, humidity, light, pH, and the presence of oxidizing agents.
Key Degradation Pathways
The stability of this compound is intrinsically linked to the chemistry of the boronic acid functional group. The following are the primary degradation mechanisms:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by acid or base and is accelerated in the presence of moisture. For this compound, protodeboronation would result in the formation of N-ethylbenzamide. The electron-withdrawing nature of the N-ethylaminocarbonyl group can influence the rate of this process.
-
Oxidation: The boron center in arylboronic acids is susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of the corresponding phenol, in this case, 4-hydroxy-N-ethylbenzamide. This degradation pathway can be accelerated by light and the presence of metal ions.
-
Boroxine Formation (Dehydration): In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. While this process is often reversible in the presence of water, the formation of boroxines can complicate stoichiometry in reactions where the free boronic acid is the desired reactive species.
Below is a diagram illustrating the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the long-term stability of this compound, adherence to appropriate storage and handling protocols is critical. The following recommendations are based on best practices for boronic acids and information derived from safety data sheets (SDS) of similar compounds.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rates of all chemical degradation reactions, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |
| Light | Protect from light. Store in an amber vial or in the dark. | Light can promote oxidative degradation pathways. |
| Moisture | Keep in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Moisture is a key reactant in protodeboronation and can facilitate other degradation pathways. |
| Purity | Use high-purity material and avoid cross-contamination. | Impurities, especially metal ions, can catalyze degradation reactions. |
Handling Precautions:
-
When not in use, ensure the container is tightly sealed.
-
For weighing and dispensing, it is advisable to work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware.
-
Avoid storing with strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols for Stability Assessment
To ensure the quality and integrity of this compound, particularly for critical applications, it is essential to perform periodic stability assessments. The following section outlines protocols for forced degradation studies and a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and to develop stability-indicating analytical methods.[2][3][4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[6]
-
Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]
-
-
Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.
Objective: To develop and validate an HPLC-UV method for the quantification of this compound and the detection of its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Elution | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 254 nm. |
| Injection Volume | 10 µL. |
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from the degradation product peaks generated during the forced degradation studies.
Characterization of Degradation Products
For a thorough understanding of the stability of this compound, it is beneficial to identify and characterize the major degradation products. This is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
LC-MS/MS Analysis: The HPLC method can be coupled with a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products. Fragmentation patterns from MS/MS analysis can provide structural information. For example, the protodeboronation product (N-ethylbenzamide) would have an m/z corresponding to its molecular weight, and the oxidation product (4-hydroxy-N-ethylbenzamide) would show a mass increase of 16 amu compared to the protodeboronation product.
-
NMR Spectroscopy: If a significant degradation product is formed, it can be isolated using preparative HPLC and its structure can be definitively elucidated using ¹H and ¹³C NMR spectroscopy. ¹¹B NMR can also be a useful tool to monitor the formation of boroxines, which exhibit a different chemical shift compared to the corresponding boronic acid.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding and mitigating the primary degradation pathways of protodeboronation, oxidation, and boroxine formation, researchers can ensure the integrity and reactivity of this important synthetic building block. The implementation of proper storage and handling procedures, as outlined in this guide, is the first line of defense against degradation. Furthermore, the use of stability-indicating analytical methods and the characterization of potential degradation products provide a robust framework for quality control and assurance. Adherence to these principles will ultimately lead to more reliable and reproducible scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
A Comprehensive Spectroscopic Guide to 4-(N-Ethylaminocarbonyl)phenylboronic Acid
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data for 4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 405520-66-3), a key building block in medicinal chemistry and materials science. Phenylboronic acids are renowned for their ability to form reversible covalent bonds with diols, a property leveraged in glucose sensors and drug delivery systems.[1][2][3] This document serves as a critical resource for researchers, offering a detailed interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing validated experimental protocols, this guide ensures scientific integrity and facilitates the unambiguous identification and characterization of this important molecule.
Molecular Identity and Physicochemical Properties
This compound is a bifunctional molecule featuring a phenylboronic acid moiety and an N-ethylamide group in a para-substitution pattern. This arrangement influences its electronic properties and potential as a molecular recognition agent.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BNO₃ | |
| Molecular Weight | 193.01 g/mol | |
| CAS Number | 405520-66-3 | N/A |
| Appearance | White to off-white solid | [4] |
| IUPAC Name | [4-(ethylcarbamoyl)phenyl]boronic acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of its covalent framework.
¹H NMR Spectroscopy
The proton NMR spectrum is highly informative due to the distinct chemical environments of the protons. The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The ethyl group protons present as a clean quartet and triplet, while the amide and boronic acid protons are also observable.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Commentary |
| ~8.45 | Triplet | 1H | N -H | The amide proton signal is often broad and its chemical shift is solvent and concentration-dependent. Coupling to the adjacent CH₂ group results in a triplet. |
| ~8.20 | Broad Singlet | 2H | B(OH)₂ | The acidic protons of the boronic acid typically appear as a broad singlet. They are readily exchanged with D₂O. |
| ~7.85 | Doublet | 2H | Ar-H (ortho to -B(OH)₂) | These protons are deshielded by the anisotropic effect of the boronic acid group and appear downfield. They are split by the adjacent meta protons. |
| ~7.75 | Doublet | 2H | Ar-H (ortho to -C(O)NH) | These protons are deshielded by the electron-withdrawing amide group. Their splitting pattern mirrors the other aromatic protons. |
| ~3.25 | Quartet | 2H | -NH-CH₂ -CH₃ | The methylene protons are adjacent to both a nitrogen atom and a methyl group, resulting in a quartet. |
| ~1.10 | Triplet | 3H | -NH-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the adjacent methylene group. |
Note: Predicted values are based on data from analogous structures and established principles of NMR spectroscopy.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The number of unique carbon signals corresponds to the molecular symmetry.
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Commentary |
| ~166.0 | C =O | The amide carbonyl carbon is significantly deshielded and appears far downfield. |
| ~137.0 | Ar-C -C(O)NH | The aromatic carbon para to the boronic acid group. |
| ~134.5 | Ar-C (ortho to -B(OH)₂) | Aromatic carbons adjacent to the boron atom. |
| ~128.0 | Ar-C (ortho to -C(O)NH) | Aromatic carbons adjacent to the amide group. |
| ~130.0 (broad) | Ar-C -B(OH)₂ | The carbon atom directly attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |
| ~34.0 | -NH-CH₂ -CH₃ | The methylene carbon of the ethyl group. |
| ~15.0 | -NH-CH₂-CH₃ | The methyl carbon, appearing in the typical aliphatic region. |
Note: Predicted values are based on data from analogous structures.[6][7]
¹¹B NMR Spectroscopy
¹¹B NMR is a powerful and direct tool for studying boronic acids.[1] It provides information about the coordination state and electronic environment of the boron atom. For this compound, the boron atom is sp²-hybridized and trigonal planar.
-
Expected Chemical Shift: A single, relatively broad resonance is expected in the range of δ +28 to +32 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of arylboronic acids where the boron is in a neutral, trigonal planar state.[2] Binding to diols would cause a significant upfield shift to approximately δ +5 to +10 ppm, indicative of a change to a tetrahedral, sp³-hybridized boronate ester.[1]
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions from the O-H, N-H, C=O, and B-O bonds.
Table 4: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3400 - 3200 | O-H Stretch | Strong, Broad | B(O-H )₂ |
| ~3300 | N-H Stretch | Medium | -C(O)N-H |
| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Medium | Aliphatic C-H |
| ~1640 | C=O Stretch (Amide I) | Strong | -C=O -NH |
| ~1610, ~1560 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Medium | -C(O)N-H |
| ~1350 | B-O Stretch | Strong | B-O |
| ~850 | C-H Out-of-Plane Bend | Strong | 1,4-Disubstituted Benzene |
The broadness of the O-H stretching band is a hallmark of hydrogen bonding, which is prevalent in solid-state boronic acids.[8] The strong B-O stretching vibration is a key diagnostic peak for confirming the presence of the boronic acid moiety.[9]
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition and connectivity.
-
Expected Molecular Ion: For a monoisotopic mass, the expected [M+H]⁺ ion would be at m/z 194.09 .
-
Key Fragmentation Pathways: Electron Impact (EI) or Electrospray Ionization (ESI) would likely induce characteristic fragmentation. A primary fragmentation is the loss of water (H₂O, 18 Da) from the boronic acid group to form a boroxine precursor. Subsequent fragmentations can involve cleavage of the amide bond and loss of the ethyl group.
Figure 2: Proposed key fragmentation pathways for this compound under positive ion ESI-MS.
Experimental Protocols
To ensure reproducibility and data integrity, the following standardized protocols are recommended for the spectroscopic analysis of this compound.
Figure 3: General experimental workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvation: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves both the polar boronic acid and amide functionalities and its residual proton signal does not overlap with analyte signals.
-
Acquisition: Acquire spectra on a 400 or 500 MHz spectrometer.
-
¹H NMR: Use a standard pulse program with a 45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹¹B NMR: Use a specific boron probe or tune the broadband probe accordingly. A simple one-pulse experiment is usually sufficient.
-
-
Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy Protocol (ATR)
-
Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.
-
Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Presentation: The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Acquisition (MS/MS): Perform a product ion scan on the isolated [M+H]⁺ peak (m/z 194.1) to obtain the fragmentation pattern. This helps confirm the structure of the parent ion.[10]
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a definitive and multi-faceted characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. ¹¹B NMR directly probes the chemical state of the key boron center. IR spectroscopy validates the presence of all critical functional groups, including the boronic acid and amide moieties. Finally, mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation. This comprehensive guide serves as an authoritative reference, enabling researchers to confidently identify and utilize this compound in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Phenylboronic acid(98-80-6) 13C NMR [m.chemicalbook.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to the Purity Assessment of 4-(N-Ethylaminocarbonyl)phenylboronic acid
Introduction: The Criticality of Purity in Drug Development Intermediates
In the landscape of pharmaceutical development, the purity of chemical intermediates is not a mere quality metric; it is a cornerstone of safety, efficacy, and reproducibility.[1] 4-(N-Ethylaminocarbonyl)phenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura coupling reactions to synthesize complex active pharmaceutical ingredients (APIs).[1][2][3] The presence of even trace impurities can have cascading negative effects, including altered reaction kinetics, formation of toxic byproducts, and compromised final product stability. This guide provides a comprehensive framework for the rigorous purity assessment of this compound, ensuring its suitability for use in demanding drug development pipelines.
Understanding the Analyte: this compound
Molecular Formula: C9H12BNO3[4] Molecular Weight: 193.01 g/mol [4] Appearance: Typically an off-white to white solid.[4]
This molecule's structure, featuring a phenylboronic acid moiety and an N-ethylcarboxamide group, dictates its chemical behavior and potential impurity profile. The boronic acid group is susceptible to dehydration, oxidation, and protodeboronation, while the amide linkage is generally stable but can be a site for related impurities from the synthetic process.
The Impurity Landscape: What to Look For and Why
A robust purity assessment begins with a theoretical understanding of potential impurities. These can be broadly categorized as process-related impurities, degradation products, and residual starting materials.
Process-Related Impurities:
These impurities arise from the synthetic route used to produce this compound. A common synthesis involves the reaction of a corresponding aryl halide with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[5]
-
Unreacted Starting Materials: Residual aryl halides or their precursors.
-
Homocoupling Products: Biphenyl derivatives formed from the coupling of two aryl groups.
-
Isomeric Impurities: Positional isomers of the N-ethylcarboxamide or boronic acid groups.
-
Residual Solvents and Reagents: Solvents used in reaction and purification steps (e.g., THF, diethyl ether, toluene) and residual catalysts or bases.
Degradation Products:
Boronic acids are known to undergo several degradation pathways, which must be carefully monitored.
-
Boroxines (Anhydrides): The most common impurity, boroxines are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[5][6][7][8][9] This process is reversible and can be influenced by temperature and the presence of water.[6] It is crucial to control and quantify boroxine content as it may not be as reactive in subsequent coupling reactions.[10]
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[11][12] This leads to the formation of N-ethylbenzamide. The propensity for protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the aryl ring.[11][12][13]
-
Oxidation Products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.[14][15][16] The presence of reactive oxygen species can accelerate this process.
A Multi-Modal Analytical Approach for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of the purity of this compound. A combination of chromatographic and spectroscopic methods is essential for unambiguous identification and quantification of the main component and its impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is a cornerstone technique for the quantitative analysis of boronic acids and their impurities.[2] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main component from its various impurities.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is a common starting point for the separation of a broad range of boronic acids.[17] The use of columns with advanced surface technologies, such as those that minimize metal interactions, can significantly improve peak shape and reproducibility.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of compounds with varying polarities. The pH of the mobile phase can be critical in controlling the retention and stability of boronic acids.
-
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. A photodiode array (PDA) detector is highly recommended as it provides spectral information that can aid in peak identification and purity assessment.
Experimental Protocol: RP-HPLC Method
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for aromatic compounds.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase can improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. |
| Gradient | 10% B to 90% B over 20 min | Allows for separation of a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducibility. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detector | PDA at 254 nm | Wavelength at which the phenyl group absorbs. |
| Sample Prep. | 1 mg/mL in 50:50 Acetonitrile:Water | Ensures complete dissolution of the analyte. |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for the structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while ¹¹B NMR is uniquely suited for probing the boron center.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It is excellent for identifying and quantifying impurities with distinct proton signals.
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.
-
¹¹B NMR: This technique is particularly valuable for characterizing boronic acids.[19][20][21] The chemical shift of the boron nucleus is sensitive to its hybridization state (sp² in the boronic acid vs. sp³ in boronate esters or the boroxine).[19][20] This allows for the direct observation and potential quantification of boroxine impurities.
Experimental Protocol: NMR Analysis
| Parameter | ¹H NMR | ¹³C NMR | ¹¹B NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Concentration | ~10 mg/mL | ~20-50 mg/mL | ~10-20 mg/mL |
| Frequency | ≥ 400 MHz | ≥ 100 MHz | ≥ 128 MHz |
| Internal Std. | TMS | TMS | BF₃·OEt₂ (external) |
| Key Signals | Aromatic protons, ethyl group protons, amide NH, B(OH)₂ protons | Aromatic carbons, carbonyl carbon, ethyl group carbons | sp² boron signal for the boronic acid, potential sp³ signal for boroxine |
Mass Spectrometry (MS): For Unambiguous Molecular Weight Determination and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the analyte and its impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in the chromatogram.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids, often yielding the [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode.[17][22]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its impurities. This is invaluable for confirming the identity of suspected impurities.
Experimental Protocol: LC-MS Analysis
| Parameter | Condition |
| LC System | UPLC/UHPLC for high resolution and speed.[17] |
| MS Detector | Q-TOF or Orbitrap for HRMS data. |
| Ionization Mode | ESI Negative and Positive |
| Scan Range | m/z 50 - 1000 |
| Data Analysis | Extract ion chromatograms for expected impurities. |
Logical Relationship of Analytical Techniques
References
- 1. nbinno.com [nbinno.com]
- 2. waters.com [waters.com]
- 3. innospk.com [innospk.com]
- 4. This compound CAS#: 850568-12-6 [amp.chemicalbook.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. pnas.org [pnas.org]
- 16. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Navigating the Landscape of N-Substituted Aminocarbonyl Phenylboronic Acids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of N-Substituted Phenylboronic Acids
In the intricate world of medicinal chemistry and organic synthesis, N-substituted aminocarbonyl phenylboronic acids represent a pivotal class of reagents. Their unique structural motif, combining a robust phenylboronic acid core with a versatile N-substituted amide, makes them invaluable building blocks for the construction of complex molecules, particularly in the realm of drug discovery. These compounds are instrumental in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2][3]
However, the path to procuring specific derivatives within this class can be fraught with ambiguity. A case in point is the titular compound, 4-(N-Ethylaminocarbonyl)phenylboronic acid . Initial searches for this specific molecule reveal a landscape of closely related analogues and occasional inconsistencies in supplier catalogues regarding CAS numbers and nomenclature. This guide, therefore, aims to provide clarity by focusing on commercially available and well-characterized analogues, treating them as exemplary models for this important class of reagents. By understanding the supplier landscape, quality considerations, and application protocols for these representative compounds, researchers can confidently navigate their procurement and utilization.
This technical guide will delve into the commercial suppliers of key N-substituted aminocarbonyl phenylboronic acids, provide a comparative analysis of their offerings, and present practical, field-proven insights into their application, quality control, and handling.
Key Commercial Suppliers and Product Specifications
The procurement of high-quality boronic acids is a critical first step in any research and development endeavor.[4] The reliability of a supplier directly impacts the reproducibility of experimental results. For the class of N-substituted aminocarbonyl phenylboronic acids, several reputable suppliers offer well-characterized analogues. This section focuses on two such representative compounds: 4-(N,N-Diethylaminocarbonyl)phenylboronic acid (CAS: 389621-80-1) and B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid (CAS: 871333-04-9) .
| Supplier | Compound Name | CAS Number | Purity | Available Quantities |
| Parchem | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | 389621-80-1 | Not specified | Bulk and specialty quantities |
| FUJIFILM Wako Chemicals | 4-(N,N-Diethylaminocarbonyl)phenylboronic Acid | 389621-80-1 | 97.0+% (HPLC) | 1g, 5g |
| BLD Pharm | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | 389621-80-1 | Not specified | Various |
| Boron Molecular | 4-(N,N-Diethylaminocarbonyl)phenylboronic acid | 389621-80-1 | >97% | 25g, 100g, 500g |
| BOC Sciences | Boronic acid,B-[4-[(ethylmethylamino)carbonyl]phenyl]- | 871333-04-9 | 98% | mg, g, kg, ton |
| Synblock | (4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid | 871333-04-9 | NLT 98% | Not specified |
| Santa Cruz Biotechnology | 4-[(N-Ethyl-N-methylamino)carbonyl]benzeneboronic acid | 871333-04-9 | Not specified | Not specified |
This table is a summary of publicly available information from supplier websites and is not exhaustive. Researchers should always request a certificate of analysis for lot-specific data.
Quality Control and Analytical Validation: Ensuring Experimental Integrity
The purity and stability of boronic acids are paramount for successful and reproducible synthetic outcomes. Impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts.[5] Arylboronic acids, in particular, can be prone to decomposition, a factor that must be carefully managed.[6][7]
Key Quality Control Parameters:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of boronic acids. Researchers should look for suppliers who provide a chromatogram with the product.
-
Identity Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the compound.
-
Water Content: Boronic acids can form anhydrides (boroxines) upon dehydration. While often still reactive in Suzuki couplings, the presence of boroxines can affect stoichiometry. Karl Fischer titration is the standard method for determining water content.
-
Potential Genotoxic Impurities: It is important to note that some arylboronic acids have been found to be weakly mutagenic.[8] Therefore, for pharmaceutical applications, controlling residual levels of these reagents in the final active pharmaceutical ingredient (API) is a critical regulatory consideration.[8]
Self-Validating Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: A self-validating workflow for Suzuki-Miyaura coupling.
Synthetic Routes and Mechanistic Considerations
N-substituted aminocarbonyl phenylboronic acids are typically synthesized from the corresponding halo-substituted benzonitriles or benzoic acids. A common synthetic strategy involves the conversion of a bromo-substituted precursor to the desired boronic acid.
Generalized Synthetic Protocol:
-
Amide Formation: The starting material, for example, 4-bromobenzoic acid, is reacted with an appropriate amine (e.g., diethylamine or N-ethylmethylamine) in the presence of a coupling agent to form the corresponding N-substituted 4-bromobenzamide.
-
Borylation: The resulting amide is then subjected to a borylation reaction. This can be achieved through several methods, including:
-
Lithium-Halogen Exchange: The aryl bromide is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate).
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron.[9]
-
-
Hydrolysis: The resulting boronic ester is then hydrolyzed under acidic or basic conditions to yield the final N-substituted aminocarbonyl phenylboronic acid.
Mechanism of Suzuki-Miyaura Coupling:
The utility of these reagents is most prominently displayed in the Suzuki-Miyaura cross-coupling reaction. A simplified catalytic cycle is depicted below.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Practical Considerations: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of boronic acids.[10]
-
Storage: Arylboronic acids should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[11] It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.
-
Handling: When handling these compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust.
-
Decomposition Pathways: A primary decomposition pathway for organoboronic acids is protodeboronation, where the carbon-boron bond is cleaved.[6] This can be influenced by factors such as pH, temperature, and the presence of certain metals.[7]
Conclusion
While the specific reagent this compound may present procurement challenges due to catalog ambiguities, a wealth of information and reliable suppliers exist for closely related N-substituted aminocarbonyl phenylboronic acids. By focusing on well-characterized analogues such as 4-(N,N-Diethylaminocarbonyl)phenylboronic acid and B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid, researchers can access the synthetic utility of this important class of compounds. A thorough understanding of the supplier landscape, stringent quality control measures, and proper handling protocols are the cornerstones of successful and reproducible research in the dynamic field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. 389621-80-1|4-(N,N-Diethylaminocarbonyl)phenylboronic acid|BLD Pharm [bldpharm.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. benchchem.com [benchchem.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. laballey.com [laballey.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-(N-Ethylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(N-Ethylaminocarbonyl)phenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the synthesis of a vast array of organic molecules.[3] Within the diverse family of boronic acids, this compound has emerged as a particularly valuable building block. Its bifunctional nature, possessing both a reactive boronic acid moiety for cross-coupling and a hydrogen-bond-donating N-ethylamide group, makes it a strategic component in the design of molecules with specific binding properties, a critical feature in drug discovery.[4][5] The amide functionality can significantly influence molecular conformation and intermolecular interactions, which are pivotal for biological activity.
These application notes provide a comprehensive guide to the effective use of this compound in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters that ensure high-yield, reproducible outcomes.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This forms a Pd(II) intermediate.[6][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X(Ln)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-Ar'(Ln)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ar-B(OH)2" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Ar'" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)Ln" -> "Ar-Pd(II)-X(Ln)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(Ln)" -> "Ar-Pd(II)-Ar'(Ln)" [label="Transmetalation\n(Base, Ar'-B(OH)2)"]; "Ar-Pd(II)-Ar'(Ln)" -> "Ar-Ar'" [label="Reductive Elimination"]; "Ar-Pd(II)-Ar'(Ln)" -> "Pd(0)Ln" [style=dashed];
{rank=same; "Ar-B(OH)2"} } caption: "The Suzuki-Miyaura Catalytic Cycle."
Optimizing the Reaction: Key Parameters and Component Selection
The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components. The presence of the N-ethylaminocarbonyl group can influence the electronic properties of the boronic acid, potentially affecting its reactivity.
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II) complexes like Pd(dppf)Cl₂. Catalyst loading typically ranges from 0.5 to 5 mol%.[11][12] | Pd(II) sources are often more stable but require in situ reduction to the active Pd(0) species.[6] For challenging couplings, higher catalyst loadings may be necessary. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[9][13] | The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphines are often effective for coupling with less reactive aryl chlorides.[12] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃.[9][14] | The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for amide-containing substrates. |
| Solvent | Aprotic polar solvents like Dioxane, THF, or Toluene, often with the addition of water.[15][16] | The solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous base with the organic components. A mixture of an organic solvent and water is common.[15] |
| Temperature | 80-110 °C.[17] | The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to decomposition of the boronic acid or catalyst. |
| Reaction Time | 2-24 hours. | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the Schlenk tube. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can lead to unwanted side reactions like homocoupling.[6]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
dot graph "Experimental_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; "Reagents" [label="Combine Reactants,\nCatalyst, Ligand, Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solvents" [label="Add Anhydrous Dioxane\nand Degassed Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Degas" [label="Vacuum/Inert Gas Cycles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label = "Reaction"; style = "filled"; color = "#FCE8E6"; "Heat" [label="Heat to 100 °C\nwith Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitor" [label="Monitor by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label = "Work-up & Purification"; style = "filled"; color = "#FEF7E0"; "Workup" [label="Aqueous Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; "Purify" [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }
"Reagents" -> "Solvents" -> "Degas" -> "Heat" -> "Monitor" -> "Workup" -> "Purify" -> "Product"; } caption: "General experimental workflow for the coupling reaction."
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, or adjusting the base and solvent system. The stability of boronic acids can be an issue; using freshly prepared or high-purity boronic acid is recommended.[18]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules is a common side reaction. This can be minimized by ensuring the reaction is thoroughly degassed, as oxygen can promote homocoupling.[6]
-
Protodeborylation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be more prevalent with electron-rich boronic acids and under certain aqueous conditions.[6] Using anhydrous solvents or minimizing the amount of water can sometimes mitigate this issue.
-
Amide N-C Bond Cleavage: While less common under standard Suzuki conditions, palladium catalysts can, in some cases, activate and cleave amide N-C bonds.[19][20] This is generally observed with more specialized catalysts and conditions designed for this purpose. For standard cross-coupling, this is not a typical side reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile method for the synthesis of complex molecules with potential applications in drug discovery and materials science.[21][22] By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. The protocols and insights provided in these application notes serve as a robust starting point for the successful implementation of this important transformation in the laboratory.
References
- 1. organicreactions.org [organicreactions.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. japsonline.com [japsonline.com]
- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry | MDPI [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation using 4-(N-Ethylaminocarbonyl)phenylboronic acid
Introduction: The Strategic Importance of 4-(N-Ethylaminocarbonyl)phenylboronic acid in Modern Synthesis
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal to drug discovery, materials science, and agrochemicals. Among the myriad of methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1][2] This is due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.
This compound is a key building block in this context. Its structure, featuring a robust N-ethylamide moiety, allows for the introduction of a functionalized phenyl group that can participate in crucial hydrogen bonding interactions or serve as a synthetic handle for further molecular elaboration. This makes it an invaluable reagent for the synthesis of biaryl structures found in numerous biologically active compounds and advanced materials.[1] This guide provides a detailed exploration of the reaction conditions, a step-by-step protocol, and optimization strategies for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimizing C-C bond formation. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions: A Tabulated Guide
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent. The electron-withdrawing nature of the amide functionality in this compound can influence its reactivity. Below is a summary of generally effective conditions for this class of substrate.
| Parameter | Recommended Reagents/Conditions | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. Pd(dppf)Cl₂ is often more robust and effective for challenging couplings, including those with heteroaryl halides. For particularly unreactive coupling partners, using a ligand like SPhos or XPhos with Pd(OAc)₂ can significantly improve yields. |
| Base | K₂CO₃ (Potassium Carbonate)K₃PO₄ (Potassium Phosphate)Cs₂CO₃ (Cesium Carbonate) | The choice of base is critical for activating the boronic acid. K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can be effective for less reactive systems. Cs₂CO₃ is often used for challenging couplings and can sometimes prevent side reactions. An aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/WaterToluene/WaterDMF (Dimethylformamide)/Water | A mixture of an organic solvent and water is standard, as water is often necessary for the base to effectively activate the boronic acid. Dioxane is a common choice. Toluene can be used at higher temperatures. DMF is a more polar option that can be beneficial in some cases. |
| Reaction Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and solvent system. |
| Atmosphere | Inert (Nitrogen or Argon) | Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the reaction should be set up and run under an inert atmosphere to prevent catalyst degradation. |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (5 mL) and deionized water (1 mL) via syringe. Finally, add the palladium catalyst (0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Further Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., Pd(OAc)₂ with a specialized ligand), or switching to a stronger base like K₃PO₄ or Cs₂CO₃.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can sometimes be an issue. This can often be minimized by ensuring a truly inert atmosphere and using the appropriate stoichiometry of reagents.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can occur, especially with electron-deficient boronic acids. Using anhydrous solvents and carefully controlling the amount of water can sometimes mitigate this side reaction.
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the role of each component is essential for achieving high yields and purity. The protocol and guidelines presented here provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
Synthesis of Biaryl Compounds Using 4-(N-Ethylaminocarbonyl)phenylboronic Acid: An Application and Protocol Guide
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of Functionalized Boronic Acids
The biaryl motif is a privileged structural cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals, complex natural products, and advanced organic materials underscores the critical need for robust and versatile synthetic methodologies for its construction. Among the myriad of cross-coupling reactions developed, the Palladium-catalyzed Suzuki-Miyaura reaction has emerged as a preeminent tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This is attributed to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.
This guide focuses on a particularly valuable building block, 4-(N-Ethylaminocarbonyl)phenylboronic acid . The presence of the N-ethylamide functionality offers a key point for molecular derivatization and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This makes it a highly attractive reagent for drug discovery professionals aiming to fine-tune the characteristics of lead compounds. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols for the application of this compound, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Core Principles: A Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful cross-coupling method that forges a carbon-carbon bond between an organoboron species (in this case, this compound) and an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.
A general representation of the catalytic cycle involves three key stages:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a low-valent Palladium(0) complex, forming a Pd(II) intermediate.[1]
-
Transmetalation: The organoboron species, activated by the base, undergoes transmetalation with the Pd(II) complex. The aryl group from the boronic acid displaces the halide on the palladium center.
-
Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[1]
The choice of catalyst, base, solvent, and temperature are critical parameters that can significantly impact the efficiency and outcome of the reaction.
Caption: Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: General Procedure for the Synthesis of an N-Ethyl-biaryl-4-carboxamide
This protocol outlines a general method for the coupling of this compound with a generic aryl bromide.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Aryl Bromide | - | 1.0 | - |
| This compound | 193.01 | 1.2 | 231.6 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 10.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| Toluene | - | - | 5 mL |
| Water | - | - | 1 mL |
| Nitrogen or Argon gas supply | - | - | - |
| 25 mL Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Condenser | - | - | - |
| Heating mantle or oil bath | - | - | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask via syringe. The biphasic solvent system is often beneficial for the Suzuki-Miyaura reaction.
-
Reaction Execution: Attach a condenser to the flask and place the setup in a preheated oil bath or on a heating mantle. Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The washes remove the inorganic base and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure biaryl product.
Caption: Figure 2. A typical experimental workflow for biaryl synthesis.
Protocol 2: Specific Example - Synthesis of N-ethyl-4'-methyl-[1,1'-biphenyl]-4-carboxamide
This protocol provides a concrete example with specific quantities for the synthesis of a model biaryl compound.
Reactants:
| Compound | Structure |
| 4-Bromotoluene | Br-C₆H₄-CH₃ |
| This compound | (HO)₂B-C₆H₄-C(O)NHCH₂CH₃ |
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Bromotoluene | 171.04 | 1.0 | 171 mg |
| This compound | 193.01 | 1.2 | 231.6 mg |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 | 34.7 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
In an oven-dried Schlenk flask, combine 4-bromotoluene (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Follow the work-up and purification steps as outlined in Protocol 1. The expected product is N-ethyl-4'-methyl-[1,1'-biphenyl]-4-carboxamide.
Trustworthiness and Validation: Causality Behind Experimental Choices
The reliability of these protocols is grounded in a deep understanding of the reaction mechanism and extensive empirical data.
-
Choice of Catalyst: While various palladium sources can be effective, Pd(OAc)₂ with a phosphine ligand or a pre-formed Pd(0) complex like Pd(PPh₃)₄ are commonly used.[2] The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
-
The Role of the Base: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[3] Inorganic bases like potassium carbonate, sodium carbonate, or potassium phosphate are frequently employed.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often optimal. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and can accelerate the transmetalation step.
-
Inert Atmosphere: The necessity of an inert atmosphere cannot be overstated. The Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which would render it inactive and halt the catalytic cycle.
Conclusion and Future Directions
This compound stands out as a versatile and valuable reagent for the synthesis of functionalized biaryl compounds. The Suzuki-Miyaura coupling provides a reliable and high-yielding pathway to access these important structural motifs. The protocols detailed herein offer a robust starting point for researchers in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of more advanced catalyst systems and greener solvent choices, will continue to enhance the utility of this powerful synthetic transformation.
References
Application Notes and Protocols: The Strategic Use of 4-(N-Ethylaminocarbonyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Introduction: The Critical Role of Boronic Acids in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of synthesizing complex molecular architectures. Among the vast toolkit available to synthetic chemists, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions.[1][2][3] Central to this powerful transformation are organoboron reagents, particularly arylboronic acids. These compounds are generally stable, have low toxicity, and are often straightforward to prepare, making them indispensable building blocks in the synthesis of pharmaceutical intermediates.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specialized arylboronic acid, 4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850568-12-6), in the synthesis of key pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of high-value biaryl compounds, which are prevalent in many therapeutic agents.[6]
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 850568-12-6 | |
| Molecular Formula | C9H12BNO3 | |
| Molecular Weight | 193.01 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | 143-146°C | |
| pKa | 8.19 ± 0.16 (Predicted) | |
| Storage | Keep Cold |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a new carbon-carbon bond between the boronic acid-bearing phenyl ring and an aryl or vinyl halide/triflate.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Factor Xa Inhibitor Intermediates
A significant application of this compound is in the synthesis of intermediates for Factor Xa inhibitors, a class of anticoagulant medications used to treat and prevent blood clots.[9][10][11] For instance, it can be a key building block for analogs of apixaban, a widely used Factor Xa inhibitor.[6][12][13]
Exemplary Protocol: Synthesis of a Biaryl Intermediate
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a hypothetical aryl bromide, representing a common transformation in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (10 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[14][15]
Caption: A typical experimental workflow for biaryl synthesis using Suzuki-Miyaura coupling.
Trustworthiness and Self-Validation: Ensuring Reaction Success
To ensure the reliability and success of the Suzuki-Miyaura coupling with this compound, consider the following critical parameters:
-
Purity of Reagents: The purity of the boronic acid, aryl halide, and catalyst is crucial. Impurities can lead to side reactions and lower yields.
-
Choice of Catalyst and Ligand: While Pd(OAc)2/PPh3 is a common catalyst system, other palladium sources and phosphine ligands can be employed to optimize the reaction for specific substrates.[1] For challenging couplings, more advanced catalysts may be necessary.
-
Base Selection: The choice of base is critical for activating the boronic acid. Inorganic bases like K2CO3, Cs2CO3, and K3PO4 are commonly used. The optimal base may vary depending on the substrates.[16]
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous phase is typically used. The solvent system influences the solubility of the reagents and the reaction rate.
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.
Safety Precautions
As with any chemical synthesis, proper safety precautions must be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust and solvent vapors.
-
Handling of Reagents: Palladium compounds and organic solvents should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates, particularly for the construction of biaryl scaffolds found in Factor Xa inhibitors and other therapeutic agents. A thorough understanding of the Suzuki-Miyaura coupling mechanism, careful optimization of reaction conditions, and adherence to safety protocols will enable researchers to effectively utilize this important reagent in their drug discovery and development efforts.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and in vitro biological evaluation of aryl boronic acids as potential inhibitors of factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Note: A Protocol for Suzuki-Miyaura Cross-Coupling with 4-(N-Ethylaminocarbonyl)phenylboronic Acid
Introduction: The Strategic Importance of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, particularly in pharmaceutical development where the synthesis of complex biaryl and heteroaryl structures is paramount.[1] The reaction's power lies in its ability to couple organoboron compounds (like boronic acids) with organic halides or triflates under relatively mild conditions.[2][4]
This application note provides a comprehensive guide to setting up a Suzuki-Miyaura reaction using 4-(N-Ethylaminocarbonyl)phenylboronic acid. This specific boronic acid is of significant interest as it allows for the direct incorporation of an N-ethylamide functionalized phenyl group, a common pharmacophore in drug candidates. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide expert insights into optimizing reaction parameters for success.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[1][2] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[1][5]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center.[1][2] This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic borate species (e.g., [Ar²B(OH)₃]⁻), facilitating the transfer of the Ar² group to the palladium complex.[6][7][8][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex collapses, forming the desired C-C bond in the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Reagent Considerations: The "Why" Behind the Choices
A successful Suzuki coupling hinges on the judicious selection of each component. The specific properties of this compound and its coupling partner dictate the optimal conditions.
The Boronic Acid: this compound
This boronic acid contains an amide functional group, which is generally stable under Suzuki conditions. However, the N-H proton could potentially interact with very strong bases. The carbonyl group is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. A key potential side reaction for all boronic acids is protodeboronation , where the C-B bond is cleaved by a proton source, yielding the corresponding arene.[5] Using milder bases and ensuring anhydrous conditions (when not using an aqueous system) can mitigate this.
The Palladium Catalyst & Ligand
The choice of catalyst and its associated ligands is arguably the most critical parameter.
-
For standard, reactive partners (aryl iodides/bromides): Simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often sufficient.[2]
-
For less reactive partners (aryl chlorides or sterically hindered substrates): More sophisticated catalyst systems are required. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which promote the challenging oxidative addition step and facilitate reductive elimination.[5][6] Modern pre-formed catalysts, such as Buchwald G3 or G4 precatalysts, are often highly effective and user-friendly.
The Base: Activating the Transmetalation Step
The base is not merely a spectator; it is essential for activating the boronic acid.[2][9] The choice of base can dramatically affect yield and reaction rate.[9]
| Base | Strength | Solubility | Typical Use Case & Rationale |
| K₂CO₃, Na₂CO₃ | Moderate | Soluble in water | A common, cost-effective choice for general-purpose couplings, often used in aqueous solvent mixtures.[9] |
| Cs₂CO₃ | Stronger | More soluble in organic solvents | Often gives higher yields, especially with hindered substrates or less reactive partners. Its solubility in organic solvents can be advantageous.[9] |
| K₃PO₄ | Strong | Soluble in water | A very effective base, particularly for coupling with aryl chlorides and for substrates sensitive to hydroxide-mediated side reactions. |
| KF | Mild | Low | Used for substrates with base-sensitive functional groups (like esters) that could be hydrolyzed by stronger bases.[6] |
The Solvent System
The solvent must solubilize the reactants and facilitate the interaction between organic and inorganic components. Biphasic systems are very common.
| Solvent System | Properties | Typical Temperature | Rationale & Considerations |
| Dioxane / H₂O | Biphasic, polar | 80-100 °C | A classic, robust system. Water helps dissolve the inorganic base and facilitates the formation of the active borate species.[5] |
| Toluene / H₂O | Biphasic, non-polar organic | 80-110 °C | Good for higher temperatures. Vigorous stirring is essential to ensure mixing between the phases. |
| THF / H₂O | Biphasic, polar | 65 °C (reflux) | A lower-boiling point option suitable for heat-sensitive substrates. |
| DMF, DMAc | Anhydrous, polar aprotic | Variable | Can be useful when substrate solubility is an issue. Requires careful degassing as water content can be problematic.[5] |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the coupling of this compound with an aryl bromide on a 1.0 mmol scale.
Materials & Reagents
| Compound | Example Partner (4-Bromoanisole) | This compound | Pd(dppf)Cl₂ | K₂CO₃ |
| Formula | C₇H₇BrO | C₉H₁₂BNO₃ | C₃₄H₂₈Cl₂FeP₂Pd | K₂CO₃ |
| MW ( g/mol ) | 187.04 | 193.01 | 731.73 | 138.21 |
| Scale (mmol) | 1.0 | 1.2 | 0.02 (2 mol%) | 2.0 |
| Equivalents | 1.0 | 1.2 | 0.02 | 2.0 |
| Mass/Volume | 187 mg | 232 mg | 14.6 mg | 276 mg |
| Solvent | \multicolumn{4}{c | }{1,4-Dioxane (5 mL) and Water (1.25 mL) (4:1 ratio)} |
Experimental Workflow
Caption: A typical experimental workflow for setting up the Suzuki reaction.
Step-by-Step Procedure
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 187 mg), this compound (1.2 mmol, 232 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling Argon through it for at least 15-20 minutes. Using a syringe, add 6.25 mL of the degassed solvent mixture to the reaction flask.
-
Final Degassing: With the stir bar spinning, sparge the reaction slurry with a gentle stream of Argon via a needle below the solvent surface for another 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of Argon, quickly remove the septum and add the palladium catalyst (Pd(dppf)Cl₂, 0.02 mmol, 14.6 mg). Immediately reseal the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously to ensure adequate mixing of the biphasic system.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the limiting starting material (the aryl bromide) indicates completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure biaryl product.[10]
Troubleshooting Common Issues
| Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source). 2. Insufficient degassing (O₂ present). 3. Reaction temperature too low. 4. Poor choice of base or solvent. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure rigorous degassing of solvents and the reaction vessel.[5] 3. Increase the temperature. 4. Screen alternative bases (e.g., K₃PO₄) or solvents. |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen in the reaction mixture.[5] | 1. Improve degassing technique. 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of a Pd(II) precatalyst. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Harsh reaction conditions (high temperature, prolonged time). | 1. Use a less aqueous system or a different base (e.g., KF). 2. Use a more active catalyst to reduce reaction time and temperature. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[5][11] |
| Starting Material Recovery | The reaction is too slow or has stalled due to catalyst deactivation. | 1. Switch to a more active catalyst system (e.g., one with a Buchwald ligand). 2. Increase catalyst loading (e.g., to 5 mol%). 3. Increase temperature. |
Conclusion
The Suzuki-Miyaura reaction is a powerful tool for constructing molecules relevant to drug discovery and materials science. By coupling this compound, researchers can efficiently introduce a key structural motif. Success in this endeavor relies on a solid understanding of the reaction mechanism and a rational approach to selecting the catalyst, base, and solvent. The protocol and insights provided herein serve as a robust starting point for researchers, enabling them to confidently apply this essential transformation in their synthetic campaigns.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 4-(N-Ethylaminocarbonyl)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide to the strategic selection of ligands for the successful coupling of 4-(N-Ethylaminocarbonyl)phenylboronic acid, a key building block in the synthesis of various pharmaceutical and materials science targets. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the critical interplay of ligand steric and electronic properties, and provide detailed, field-proven protocols for both standard and high-throughput screening approaches to reaction optimization.
Introduction: The Significance of this compound
This compound is a vital reagent in organic synthesis, particularly in the pharmaceutical industry. The presence of the N-ethylamide functionality provides a key hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, the boronic acid moiety allows for its versatile incorporation into complex molecular architectures via the robust and reliable Suzuki-Miyaura cross-coupling reaction.[3]
However, the electron-withdrawing nature of the N-ethylaminocarbonyl group can present challenges in the Suzuki-Miyaura coupling. This deactivation of the boronic acid can lead to sluggish reaction rates and an increased propensity for side reactions such as protodeboronation.[4][5] Consequently, the judicious selection of the ancillary ligand on the palladium catalyst is paramount to achieving high yields and reaction efficiency.
The Suzuki-Miyaura Catalytic Cycle: A Ligand-Centric Perspective
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ancillary ligand, typically a phosphine or an N-heterocyclic carbene (NHC), plays a crucial role in modulating the reactivity of the palladium center at each stage of this cycle.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Strategic Base Selection for the Activation of 4-(N-Ethylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical parameter dictating the success of this reaction is the choice of base, which plays an essential role in the activation of the boronic acid partner. This application note provides a comprehensive guide for researchers on the strategic selection of bases for the activation of 4-(N-Ethylaminocarbonyl)phenylboronic acid, a versatile building block in pharmaceutical and materials science discovery. We will explore the mechanistic role of the base, compare the efficacy of commonly used bases, and provide a detailed experimental protocol and troubleshooting guide to enable robust and reproducible results.
The Indispensable Role of the Base: Activating the Boronic Acid
The widely accepted mechanism of the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The base is fundamentally crucial for the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
Neutral boronic acids are generally not nucleophilic enough to engage in efficient transmetalation with the palladium(II) complex formed after oxidative addition.[3][4] The primary function of the base is to react with the Lewis acidic boronic acid to form a more electron-rich and highly nucleophilic "ate" complex, typically a trihydroxyborate [ArB(OH)₃]⁻ or an alkoxyborate [ArB(OR)(OH)₂]⁻.[3][5] This activation dramatically increases the rate of transmetalation, thereby driving the entire catalytic cycle forward.
The activation and subsequent transmetalation can be visualized as a key part of the overall catalytic process.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting boronic acid activation by a base.
Key Factors for Optimal Base Selection
Choosing the right base is not a one-size-fits-all decision. The optimal choice depends on a careful balance of the base's intrinsic properties and its compatibility with the specific substrates and reaction conditions.
-
Base Strength & pKa: The base must be strong enough to deprotonate the boronic acid, but overly strong bases (e.g., hydroxides) can promote unwanted side reactions, such as protodeboronation (hydrolysis of the boronic acid) or degradation of sensitive functional groups.[6][7] The N-ethylaminocarbonyl group is an amide and is generally robust, allowing for a wider range of bases compared to substrates with, for example, ester functionalities.[4]
-
Solubility: The base's solubility in the chosen solvent system is critical for achieving a homogeneous reaction mixture and ensuring efficient activation. Poorly soluble bases can lead to slow and incomplete reactions. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often favored for their superior solubility in common organic solvents like dioxane, THF, and DMF.[8]
-
Counter-ion Effects: The cation associated with the base (e.g., Na⁺, K⁺, Cs⁺) can influence reaction kinetics and yields.[5] Larger, softer cations like cesium can enhance the solubility of the boronate salt and may interact favorably with the palladium catalyst to accelerate the reaction.
-
Water Content: Many Suzuki-Miyaura reactions benefit from the presence of a small amount of water, which can aid in the dissolution of inorganic bases and facilitate the formation of the active trihydroxyborate species.[9] However, excess water can lead to competitive hydrolysis of the aryl halide or boronic acid.
Comparative Analysis of Commonly Used Bases
To guide selection, the following table summarizes the properties and typical applications of bases frequently employed in Suzuki-Miyaura couplings.
| Base | Formula | Typical Conditions | Strengths | Considerations & Weaknesses |
| Potassium Phosphate | K₃PO₄ | Strong, non-nucleophilic base. Often provides high yields and is compatible with many functional groups. Good solubility in various solvents, especially with water. | Can be hygroscopic; requires careful handling and storage. | |
| Cesium Carbonate | Cs₂CO₃ | A strong base known for its high solubility in organic solvents.[8] Often effective in challenging couplings or with sterically hindered substrates. | Higher cost compared to other inorganic bases. Can be highly hygroscopic. | |
| Potassium Carbonate | K₂CO₃ | A widely used, cost-effective, and moderately strong base. Effective for a broad range of routine couplings. | Limited solubility in some aprotic organic solvents; often requires a co-solvent like water or ethanol. | |
| Sodium Carbonate | Na₂CO₃ | Similar to K₂CO₃ but generally less soluble and sometimes less reactive. A very economical choice. | Can lead to slower reaction rates compared to potassium or cesium salts. Often used in aqueous or biphasic systems. | |
| Potassium Fluoride | KF | A mild base, particularly useful for substrates sensitive to stronger bases. The fluoride ion is thought to form a highly reactive trifluoroborate species.[4] | Often less effective for less reactive aryl chlorides or sterically demanding substrates. | |
| Organic Amines | e.g., Et₃N | Generally considered weak bases for this purpose. Used in specific protocols, often when inorganic bases are incompatible with substrates. | Typically result in lower yields and slower reactions for standard Suzuki couplings.[8] Not recommended as a starting point for this substrate. |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[8]
For the coupling of this compound, K₃PO₄ and Cs₂CO₃ represent excellent starting points for optimization due to their proven efficacy and compatibility with a wide range of coupling partners.
Detailed Experimental Protocol: A Model Coupling
This section provides a step-by-step protocol for a model Suzuki-Miyaura reaction between this compound and 4-bromoanisole.
Figure 2. General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%) or a suitable phosphine ligand
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and hotplate
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, and potassium phosphate.
-
Catalyst Addition: In the same flask, add the palladium catalyst precursor, Pd(OAc)₂, and the phosphine ligand, PPh₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or oxidized ligand).2. Insufficiently strong or poorly soluble base.3. Presence of oxygen deactivating the Pd(0) catalyst.[7] | 1. Use a fresh catalyst source or a pre-catalyst. Ensure the ligand is not oxidized.2. Screen a stronger or more soluble base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Improve the degassing procedure (use freeze-pump-thaw cycles for sensitive reactions). |
| Protodeboronation | 1. Base is too harsh (e.g., strong hydroxide).2. Reaction temperature is too high or reaction time is too long.3. Excess water in the reaction mixture. | 1. Switch to a milder base such as K₂CO₃ or KF.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.3. Use anhydrous solvents and a carefully controlled amount of water. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[7] | Rigorously degas all solvents and the reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The successful activation of this compound in Suzuki-Miyaura cross-coupling is critically dependent on the judicious selection of a base. While a range of bases can effect the transformation, factors such as strength, solubility, and substrate compatibility must be carefully considered to maximize yield and minimize side reactions. For general purposes, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) serve as robust and reliable choices. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop efficient and scalable synthetic routes utilizing this important chemical building block.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the One-Pot Synthesis of Biaryl Scaffolds Involving 4-(N-Ethylaminocarbonyl)phenyl Intermediates
Introduction: The Strategic Value of Amide-Functionalized Biaryls in Medicinal Chemistry
The biaryl motif is a cornerstone in modern drug discovery, forming the structural backbone of numerous therapeutic agents.[1] Its prevalence stems from its ability to position functional groups in precise three-dimensional orientations, enabling specific interactions with biological targets. The incorporation of an amide group, such as in derivatives of 4-(N-Ethylaminocarbonyl)phenylboronic acid, further enhances the molecular scaffolding capabilities. Amides are exceptional hydrogen bond donors and acceptors, providing critical anchor points for high-affinity binding to proteins like kinases, which are pivotal targets in oncology and inflammatory disease research.[2]
Traditionally, the synthesis of such functionalized biaryls involves multiple, discrete steps of boronic acid synthesis, purification, and subsequent cross-coupling. This multi-step approach is often time-consuming, resource-intensive, and can lead to significant yield losses at each stage. This guide details a streamlined, efficient one-pot, two-step synthesis leveraging a sequential Miyaura borylation and Suzuki-Miyaura cross-coupling reaction.[3] This methodology circumvents the need to isolate the boronic ester intermediate, offering a significant improvement in efficiency and overall yield.[4] The protocol is particularly valuable for generating libraries of novel biaryl compounds for high-throughput screening in drug development pipelines.
Mechanistic Rationale: A Palladium-Catalyzed Tandem Reaction
The elegance of this one-pot synthesis lies in the seamless transition between two distinct palladium-catalyzed cycles occurring in the same reaction vessel. The process is initiated with the Miyaura borylation of an aryl halide, followed by the introduction of a second aryl halide for the Suzuki-Miyaura cross-coupling.[5]
-
Miyaura Borylation: The first catalytic cycle converts an aryl halide (Ar¹-X) into an aryl boronic ester. This is achieved by reacting the aryl halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base, such as potassium acetate (KOAc).
-
Suzuki-Miyaura Cross-Coupling: Upon formation of the aryl boronic ester (Ar¹-Bpin), a second aryl halide (Ar²-X) and a stronger aqueous base (e.g., K₂CO₃ or K₃PO₄) are introduced.[3][6] The palladium catalyst, which is regenerated from the first cycle, then facilitates the cross-coupling of the in situ generated boronic ester with the second aryl halide to form the desired biaryl product (Ar¹-Ar²).[5]
The choice of catalyst, ligands, and bases is critical for the success of both steps and to prevent unwanted side reactions.[3] The N-ethylamide functionality is well-tolerated under these conditions, making this a robust method for creating diverse amide-bearing biaryl structures.
Visualizing the One-Pot Workflow
Caption: Workflow for One-Pot Borylation/Suzuki Synthesis.
Detailed Experimental Protocol
This protocol describes the one-pot synthesis of a model biaryl compound, N-ethyl-4-(pyridin-3-yl)benzamide, starting from N-ethyl-4-bromobenzamide. The use of microwave irradiation significantly accelerates the reaction times.[2][7]
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| N-Ethyl-4-bromobenzamide | C₉H₁₀BrNO | 228.09 | 175-178 | - | Aryl Halide 1 (Substrate) |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 135-140 | - | Boron Source |
| 3-Bromopyridine | C₅H₄BrN | 157.99 | -11 | 173 | Aryl Halide 2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 103-107 (dec.) | - | Catalyst |
| Potassium Acetate | CH₃COOK | 98.14 | 292 | - | Base 1 (Borylation) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | - | Base 2 (Coupling) |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 12 | 101 | Solvent (Anhydrous) |
| Deionized Water | H₂O | 18.02 | 0 | 100 | For aqueous base |
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Microwave synthesis should be performed in sealed vessels designed for this purpose.
Step-by-Step Methodology
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add N-ethyl-4-bromobenzamide (228 mg, 1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (305 mg, 1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%), and potassium acetate (294 mg, 3.0 mmol, 3.0 equiv.).
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vessel.
-
Microwave Irradiation (Step 1 - Borylation): Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 45 minutes.[2]
-
Addition of Coupling Partners (Step 2 - Suzuki Coupling): After cooling the vessel to room temperature, add 3-bromopyridine (158 mg, 1.0 mmol, 1.0 equiv.) and a solution of potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.) in 1 mL of deionized water.
-
Microwave Irradiation (Step 2 - Continued): Reseal the vessel and irradiate at 120°C for an additional 30 minutes.[2]
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-ethyl-4-(pyridin-3-yl)benzamide.
-
Expected Results and Characterization
The one-pot synthesis is expected to produce the target biaryl amide in good to excellent yield. The purity and identity of the product should be confirmed using standard analytical techniques.
| Product | Structure | Expected Yield | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI+) m/z |
| N-Ethyl-4-(pyridin-3-yl)benzamide |
| 70-85% | White to off-white solid | 8.85 (d, 1H), 8.65 (dd, 1H), 7.90 (d, 2H), 7.85 (dt, 1H), 7.70 (d, 2H), 7.40 (dd, 1H), 6.20 (br s, 1H), 3.50 (q, 2H), 1.30 (t, 3H) | 227.12 [M+H]⁺ |
Note: NMR chemical shifts are predictive and may vary slightly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Borylation | Inactive catalyst; wet solvent/reagents; insufficient base. | Use a fresh batch of catalyst. Ensure all reagents and the solvent are anhydrous for the first step. Increase base stoichiometry if necessary. |
| Low Yield of Final Product | Incomplete borylation; inefficient coupling; catalyst deactivation. | Increase microwave time for the first step. Screen alternative catalysts (e.g., Pd(dppf)Cl₂) or ligands. Ensure the second base is added as an aqueous solution to facilitate transmetalation. |
| Formation of Homocoupled Side Products | Inefficient cross-coupling allows the boronic ester to couple with itself. | Ensure the second aryl halide is added promptly after the borylation step. Adjust stoichiometry or reaction time. |
| Protodeborylation | Presence of excess water or acidic impurities before coupling. | Minimize water content in the first step. Use a high-purity base. |
Conclusion
The one-pot Miyaura borylation/Suzuki-Miyaura cross-coupling sequence represents a highly efficient and atom-economical strategy for the synthesis of complex biaryl amides.[3][4] This approach is particularly advantageous in a drug discovery context, where rapid access to diverse molecular scaffolds is paramount. By eliminating the need for isolation of the boronic acid intermediate, this protocol saves time, reduces waste, and often improves overall yields. The methodology demonstrates excellent functional group tolerance, making it a powerful tool for medicinal chemists and researchers in the pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 4-(N-Ethylaminocarbonyl)phenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(N-Ethylaminocarbonyl)phenylboronic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions involving this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your synthesized compounds.
I. Understanding the Chemistry: Key Considerations for Purification
This compound is a valuable building block in organic synthesis, prized for its role in forming carbon-carbon bonds. The presence of the N-ethylbenzamide moiety introduces unique characteristics that influence the purification strategy for its reaction products. This amide group imparts a degree of polarity and the potential for hydrogen bonding, which can affect solubility and chromatographic behavior.
A primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate biaryl structures, which are common motifs in pharmaceuticals.[1][2] The purification process for these reactions is often complicated by the presence of unreacted starting materials, catalyst residues, and various side products.
II. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that you may encounter during the purification of products from reactions involving this compound.
Problem 1: Co-elution of the Desired Product with Unreacted Boronic Acid or Boronic Acid-derived Impurities during Column Chromatography.
Potential Causes:
-
Similar Polarity: The polarity of your biaryl product may be very close to that of the starting boronic acid or its homocoupling byproduct, leading to poor separation on silica gel.
-
Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen, resulting in the formation of N-ethylbenzamide.[3] This byproduct can have similar chromatographic behavior to the desired product.
-
Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid, leading to a symmetrical biaryl impurity.[4]
Solutions:
-
Acid/Base Extraction: Leverage the acidic nature of the boronic acid. Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., 1M Na₂CO₃ or NaHCO₃). The boronic acid and any unreacted starting material will be deprotonated and move into the aqueous layer.[5] The desired product should remain in the organic layer. Subsequently, acidify the aqueous layer to re-precipitate the boronic acid for potential recovery.
-
Chromatography on Alternative Stationary Phases:
-
Neutral Alumina: For compounds that are sensitive to the acidic nature of silica gel or show poor separation, neutral alumina can be an effective alternative.[6]
-
Boric Acid-Impregnated Silica Gel: This technique can be particularly useful for purifying boronic esters by suppressing their decomposition on silica.[7][8]
-
-
Solvent System Optimization for Chromatography:
-
Experiment with different solvent systems to improve separation. A common starting point is a hexane/ethyl acetate gradient. For more polar compounds, a dichloromethane/methanol system may be more effective.[9]
-
Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can alter the retention of acidic or basic compounds, respectively, potentially improving separation.[9]
-
Problem 2: Presence of Palladium Residues in the Purified Product.
Potential Cause:
-
Incomplete Removal of the Palladium Catalyst: Palladium catalysts, especially those with phosphine ligands, can be difficult to remove completely by standard chromatography.
Solutions:
-
Filtration through Celite®: After the reaction is complete, filtering the reaction mixture through a pad of Celite® can help remove a significant portion of the precipitated palladium catalyst.[10]
-
Aqueous Workup with Thiol Scavengers: Washing the organic layer with an aqueous solution of a thiol-containing compound, such as sodium thioglycolate or N-acetylcysteine, can help to sequester residual palladium.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal for a short period can effectively adsorb residual palladium. Be mindful that this can sometimes lead to loss of the desired product.
Problem 3: Low Recovery of the Desired Product after Purification.
Potential Causes:
-
Product Insolubility: The synthesized biaryl product may have poor solubility in the solvents used for extraction or chromatography.
-
Decomposition on Silica Gel: Some compounds can be unstable on acidic silica gel, leading to degradation during chromatography.
-
Inefficient Extraction: The product may not be fully extracted from the aqueous phase during workup.
Solutions:
-
Solubility Testing: Before attempting a large-scale purification, perform small-scale solubility tests with a variety of solvents to identify the best system for extraction and chromatography.
-
Rapid Chromatography: If product instability on silica is suspected, perform flash chromatography as quickly as possible.[8]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method that avoids chromatography altogether.[10][11] Experiment with different solvent pairs (e.g., methanol/hexanes, ethyl acetate/hexanes) to induce crystallization.[10]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: The boronic acid and the aryl halide.
-
Protodeboronated Product: N-ethylbenzamide, formed from the hydrolysis of the starting boronic acid.[3][12]
-
Homocoupling Product: A symmetrical biaryl formed from the coupling of two molecules of the boronic acid.[4]
-
Catalyst Residues: Palladium and ligand-derived impurities.
Q2: How can I effectively monitor the progress of my purification by TLC?
A2: Use a combination of visualization techniques. In addition to UV light, staining with potassium permanganate or ceric ammonium molybdate can help visualize compounds that are not UV-active. It is also crucial to run a co-spot on your TLC plate, where you spot your starting material, your reaction mixture, and both on the same spot, to accurately determine if the starting material has been consumed.
Q3: Is it better to use the boronic acid or a boronate ester of this compound in my reaction?
A3: Boronate esters, such as the pinacol ester, are often more stable and easier to handle and purify than the corresponding boronic acids.[13] They can be less prone to protodeboronation and may exhibit better chromatographic behavior.[14] However, the use of a boronate ester requires an additional synthetic step and may necessitate a deprotection step after the coupling reaction.[15]
Q4: My product seems to be streaking on the silica gel column. What can I do?
A4: Streaking on a silica gel column is often due to the compound being too polar for the chosen solvent system or interacting strongly with the acidic silica.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase.
-
Add a Modifier: As mentioned in the troubleshooting guide, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) can improve peak shape.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or reverse-phase silica.
Q5: Can I use recrystallization to purify my product? What are some good solvent systems to try?
A5: Recrystallization is an excellent purification method for solid products and can often yield highly pure material.[10][11] The choice of solvent is critical. You are looking for a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for biaryl compounds include:
-
Hexanes/Ethyl Acetate
-
Hexanes/Methanol[10]
-
Toluene
-
Ethanol/Water
IV. Experimental Protocols & Data
Table 1: Recommended Solvent Systems for Flash Chromatography
| Polarity of Product | Recommended Starting Solvent System (v/v) | Gradient Elution Suggestion |
| Low to Medium Polarity | Hexane : Ethyl Acetate (9:1) | Gradually increase to 100% Ethyl Acetate |
| Medium to High Polarity | Dichloromethane : Methanol (98:2) | Gradually increase to 10% Methanol |
| Basic Products | Hexane : Ethyl Acetate with 0.5% Triethylamine | Maintain constant Triethylamine concentration |
| Acidic Products | Dichloromethane : Methanol with 0.5% Acetic Acid | Maintain constant Acetic Acid concentration |
Protocol 1: General Acid-Base Extraction for Removal of Boronic Acid
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ or 1M Na₂CO₃ (3 x 50 mL for a 1g scale reaction).
-
Separation: Combine the aqueous layers. The organic layer now contains the desired product, largely free of boronic acid.
-
Back Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
(Optional) Recovery of Boronic Acid: Acidify the combined aqueous layers to a pH of ~2-3 with 1M HCl. The boronic acid should precipitate and can be collected by filtration.
V. Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting the purification of reaction products.
Diagram 2: General Purification Workflow
Caption: A general workflow for the purification of Suzuki-Miyaura coupling products.
VI. References
-
Protodeboronation - Wikipedia. Available at: --INVALID-LINK--
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: --INVALID-LINK--
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: --INVALID-LINK--
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: --INVALID-LINK--
-
Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: --INVALID-LINK--
-
Boronic Acid Affinity Chromatography Resin. Amerigo Scientific. Available at: --INVALID-LINK--
-
Process for purification of boronic acid and its derivatives. Google Patents. Available at: --INVALID-LINK--
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: --INVALID-LINK--
-
Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: --INVALID-LINK--
-
Suzuki purification problem : r/OrganicChemistry. Reddit. Available at: --INVALID-LINK--
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. Available at: --INVALID-LINK--
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: --INVALID-LINK--
-
Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: --INVALID-LINK--
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: --INVALID-LINK--
-
Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: --INVALID-LINK--
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: --INVALID-LINK--
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available at: --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. Available at: --INVALID-LINK--
-
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: --INVALID-LINK--
-
Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Process for the preparation of boronic acid intermediates. Google Patents. Available at: --INVALID-LINK--
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: --INVALID-LINK--
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: --INVALID-LINK--
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: --INVALID-LINK--
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: --INVALID-LINK--
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Available at: --INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Purity Assessment of Synthesized 4-Acetylphenylboronic Acid Derivatives by HPLC: A Comparative Guide. Benchchem. Available at: --INVALID-LINK--
-
A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents. Available at: --INVALID-LINK--
-
Benzamide, N-ethyl-4-methyl-. PubChem. Available at: --INVALID-LINK--
-
Exploring the Synthesis Potential of 4-Ethylphenylboronic Acid in Advanced Materials. Available at: --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Temperature for 4-(N-Ethylaminocarbonyl)phenylboronic acid Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the temperature in Suzuki-Miyaura cross-coupling reactions involving 4-(N-Ethylaminocarbonyl)phenylboronic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2] this compound is a key building block, particularly in the synthesis of pharmaceutical intermediates, due to the presence of the amide functional group. However, the success of this coupling reaction is highly dependent on a number of factors, with temperature being one of the most critical.[3] Sub-optimal temperature can lead to reduced yields, increased side products, and inconsistent results.[3] This guide will provide a systematic approach to temperature optimization for your specific application.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of this compound and provides actionable troubleshooting steps.
Issue 1: Low to No Product Formation at Standard Temperatures (e.g., 80-100 °C)
Q: I am running my Suzuki-Miyaura coupling reaction with this compound at a standard temperature of 80-100 °C, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?
A: Low conversion at standard temperatures can stem from several factors. A systematic evaluation of your reaction components and conditions is the most effective approach to diagnose and solve the issue.
Initial Checks:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[4] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen. A common procedure is to evacuate and backfill the flask three times.[4]
-
Reagent Purity:
-
Solvent: Use anhydrous and degassed solvents to prevent catalyst deactivation.[4]
-
Base: The purity of your base is crucial. Consider using a freshly opened bottle or purifying the base if necessary.
-
Boronic Acid: While generally stable, boronic acids can degrade over time. Electron-deficient arylboronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4]
-
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade, especially if not stored under an inert atmosphere.[4] Using fresh catalyst and ligand is recommended.
Temperature Optimization Strategy:
If the initial checks do not resolve the issue, a systematic increase in temperature may be necessary. However, be aware that higher temperatures can also promote side reactions.[5]
Step-by-Step Protocol for Temperature Screening:
-
Set up a series of small-scale reactions in parallel.
-
Keep all other parameters (catalyst, ligand, base, solvent, concentration) constant.
-
Vary the temperature in 10-20 °C increments (e.g., 80 °C, 100 °C, 120 °C).[6]
-
Monitor the reaction progress at each temperature point using an appropriate analytical technique like TLC, LC-MS, or GC.
-
Identify the temperature that provides the best balance of conversion and minimal side product formation.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontsize=9];
} caption: Troubleshooting workflow for low conversion.
Issue 2: Significant Formation of Side Products at Elevated Temperatures
Q: Increasing the temperature improved my conversion rate, but now I am observing significant amounts of side products. What are these side products and how can I minimize them?
A: Elevated temperatures can accelerate the desired reaction but also promote undesirable side reactions. The two most common side products in Suzuki-Miyaura couplings are the result of protodeboronation and homo-coupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is often exacerbated by high temperatures and certain bases.[5]
-
Homo-coupling: This is the reaction of two boronic acid molecules to form a biaryl byproduct.[1]
Strategies to Minimize Side Products:
-
Fine-Tune the Temperature: Instead of large temperature jumps, try smaller increments (5-10 °C) to find the "sweet spot" that maximizes the desired reaction rate while minimizing side reactions.
-
Reaction Time: Shorter reaction times at a slightly higher temperature may be preferable to longer times at a lower temperature to reduce the opportunity for side reactions to occur.[4]
-
Choice of Base: The base plays a critical role. Weaker bases may require higher temperatures but can sometimes reduce the rate of protodeboronation. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be beneficial.[7]
-
Catalyst System: Some catalyst systems are more prone to promoting side reactions than others. If the problem persists, consider screening different palladium sources and ligands.
| Parameter | Recommendation for Minimizing Side Products |
| Temperature | Fine-tune in 5-10 °C increments. |
| Reaction Time | Optimize to minimize exposure to high temperatures.[4] |
| Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[7] |
| Catalyst System | Consider screening alternative palladium/ligand combinations. |
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted optimal temperature range for the Suzuki-Miyaura coupling of this compound?
A1: The optimal temperature can vary significantly depending on the specific substrates, catalyst, ligand, base, and solvent used.[1] However, a common starting point for many Suzuki-Miyaura reactions is in the range of 80-100 °C.[4][8] It has been observed in some model reactions that 80 °C is an optimal temperature, with the yield decreasing sharply below this point and remaining constant above it.[9]
Q2: How does temperature influence the Suzuki-Miyaura catalytic cycle?
A2: Temperature affects every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: This initial step of the palladium(0) catalyst into the aryl halide bond is often accelerated by higher temperatures.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is also temperature-dependent.
-
Reductive Elimination: The final step, which forms the C-C bond and regenerates the catalyst, is typically favored at higher temperatures.
An increase in temperature generally increases the rate of all these steps, leading to a faster overall reaction. However, it can also increase the rate of catalyst decomposition and side reactions.
dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead=vee, fontname="Arial", fontsize=9]; bgcolor="#F1F3F4";
} caption: Simplified Suzuki-Miyaura catalytic cycle.
Q3: Can microwave irradiation be used to optimize the reaction temperature and time?
A3: Yes, microwave-assisted Suzuki-Miyaura couplings can be highly effective. Microwave heating can lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with lower catalyst loading.[5] This is due to the rapid and uniform heating of the reaction mixture.
Q4: Are there any specific catalyst systems that are known to perform well at lower temperatures for this type of coupling?
A4: Yes, the development of highly active catalysts has enabled some Suzuki-Miyaura couplings to be performed at or near room temperature. For example, catalyst systems utilizing N-heterocyclic carbene (NHC) ligands have shown high reactivity at ambient temperatures for the coupling of amides and esters.[10][11] Specifically, a bench-stable (η³-1-t-Bu-indenyl)Pd(IPr)(Cl) precatalyst has been reported to be effective for these couplings at room temperature.[10]
Experimental Protocol: General Procedure for Temperature Optimization
This protocol provides a general framework for optimizing the temperature for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[7]
Procedure:
-
To a series of oven-dried reaction vials equipped with magnetic stir bars, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the chosen base (2.0-3.0 mmol).
-
Seal the vials with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent, followed by the palladium catalyst and ligand (if applicable).
-
Place the vials in separate heating blocks or an oil bath pre-set to the desired temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Stir the reactions vigorously and monitor their progress at regular intervals (e.g., every hour) by TLC or LC-MS.
-
Once the reaction at the optimal temperature is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired biaryl compound.
-
Analyze the purified product to determine the yield and purity for each reaction temperature to identify the optimal condition.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing homocoupling of 4-(N-Ethylaminocarbonyl)phenylboronic acid
Introduction
Welcome to the technical support guide for 4-(N-Ethylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals utilizing this reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. A persistent challenge encountered with this and other arylboronic acids is the formation of a symmetrical biaryl byproduct through homocoupling. This guide provides in-depth, field-proven insights into the causes of this side reaction and offers robust, actionable strategies to suppress it, ensuring higher yields of your desired product and simplifying downstream purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling and why is it a significant problem?
A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct—in this case, N,N'-diethyl-[1,1'-biphenyl]-4,4'-dicarboxamide. This is highly problematic for three main reasons:
-
Reduced Yield: It consumes your starting boronic acid, directly lowering the maximum achievable yield of the desired cross-coupled product.[1]
-
Complicated Purification: The homocoupled dimer is often structurally similar to the target molecule, making its removal by standard techniques like column chromatography difficult and resource-intensive.[1]
-
Stoichiometric Imbalance: Consumption of the boronic acid disrupts the optimal stoichiometric ratio with your coupling partner, potentially leading to incomplete conversion and further complicating the reaction mixture.
Q2: What are the primary drivers of homocoupling for my this compound?
A2: There are two principal mechanistic pathways that lead to homocoupling, both of which are highly relevant to your experiments:
-
Oxygen-Mediated Homocoupling: This is the most prevalent cause. Dissolved molecular oxygen (O₂) in your reaction solvent can react with the active Pd(0) catalyst to form a palladium-peroxo complex, (η²-O₂)PdL₂.[2][3][4] This peroxo species is highly reactive towards boronic acids. It can undergo a series of steps involving coordination to the boron atom, reaction with a second boronic acid molecule, and eventual reductive elimination to yield the homocoupled biaryl.[2][4][5] This pathway effectively diverts your active catalyst into an unproductive and detrimental cycle.
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can react directly with two molecules of the boronic acid before being reduced to the catalytically active Pd(0) state.[1][6][7] This process generates the homocoupled byproduct and is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.[1][7]
Q3: My boronic acid has an electron-withdrawing amide group. Does this affect its tendency to homocouple?
A3: Yes, the electronic nature of the boronic acid plays a role. Arylboronic acids with electron-deficient rings, such as yours, can be more susceptible to homocoupling under certain conditions.[8][9] While electron-withdrawing groups can sometimes slow the desired transmetalation step in the main Suzuki cycle, they can also influence the kinetics of the side reactions. Furthermore, electron-deficient boronic acids are known to be more prone to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which can lead to other complications.[10]
Part 2: In-Depth Troubleshooting Guide
Symptom: Your reaction analysis (LC-MS, TLC, NMR) shows a significant peak corresponding to the N,N'-diethyl-[1,1'-biphenyl]-4,4'-dicarboxamide byproduct.
Issue 1: Inadequate Removal of Oxygen
This is the most common and critical factor. Assuming your reaction is not rigorously deoxygenated is the first and most important step in troubleshooting.
The Science: The catalytic cycle for oxygen-mediated homocoupling is initiated by the reaction of the active Pd(0) catalyst with dissolved O₂.[2][4] This forms a palladium-peroxo species that directly engages the boronic acid, leading to the dimer.[2][3][4][5] Therefore, the most effective preventative measure is the rigorous exclusion of oxygen from the reaction system.[6][11]
Solutions:
-
Mandatory Solvent Degassing: Simply purging the headspace of your flask with an inert gas is insufficient. You must remove dissolved oxygen from the solvent itself.
-
Inert Gas Sparging: Bubble argon or high-purity nitrogen directly through your solvent via a subsurface needle for a minimum of 30-45 minutes before use.[1][6] This is a highly effective method for displacing dissolved oxygen.[6]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, especially for sensitive or long-duration reactions, perform three to five freeze-pump-thaw cycles on your solvent.[1] This involves freezing the solvent (e.g., with liquid nitrogen), applying a high vacuum to remove gases from the solid phase, and then thawing under an inert atmosphere.
-
-
Reaction Assembly: Assemble your reaction vessel (e.g., a Schlenk flask) containing all solid reagents (boronic acid, halide partner, base, ligand), then subject the vessel to several cycles of vacuum and backfilling with inert gas before adding the degassed solvent and catalyst.
Issue 2: Suboptimal Base Selection
The choice and strength of the base are crucial not only for activating the boronic acid for transmetalation but also for controlling side reactions.
The Science: The base activates the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻ or [ArB(OR)(OH)₂]⁻), which is necessary for the transmetalation step.[12] However, excessively strong or concentrated bases can promote boronic acid decomposition pathways, including protodeboronation and potentially homocoupling. The goal is to use a base that is effective for the catalytic cycle but minimizes boronic acid degradation.
Solutions:
-
Use Weaker, Heterogeneous Bases: For many Suzuki couplings, strong bases like NaOH or NaOMe are unnecessary and can be detrimental. Milder inorganic bases are often superior.
-
Recommended Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices. They provide sufficient basicity to promote the reaction while having lower solubility, which can temper their reactivity and reduce side reactions.
-
Consider Fluoride: Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly if your substrates are sensitive to stronger bases.[12]
| Base | Typical Conditions | Advantages | Potential Issues |
| K₃PO₄ | 2-3 eq., aq. solution or powder | Excellent for many systems, mild. | Can be slow with challenging substrates. |
| K₂CO₃ | 2-3 eq., aq. solution or powder | Widely used, cost-effective, reliable. | May be insufficient for less reactive halides. |
| Cs₂CO₃ | 2-3 eq., powder | Highly effective, often increases reaction rates. | More expensive, can be very reactive. |
| NaOH/KOH | 2-3 eq., aq. solution | Very strong, can drive difficult couplings. | High risk of substrate degradation and promoting side reactions. |
Issue 3: Incorrect Catalyst or Ligand System
Your choice of palladium source and phosphine ligand directly influences the relative rates of the desired cross-coupling versus the undesired homocoupling.
The Science: The ligand bound to the palladium center dictates its electronic properties and steric environment. Bulky, electron-rich phosphine ligands generally accelerate the key steps of the Suzuki cycle: oxidative addition and reductive elimination.[7] By speeding up the desired catalytic cycle, the catalyst spends less time in states that are susceptible to oxygen-mediated decomposition or other side reactions.
Solutions:
-
Avoid Pd(II) Precatalysts When Possible: If homocoupling is a major issue, switch from Pd(OAc)₂ or PdCl₂ to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the initial Pd(II)-mediated homocoupling pathway.[7]
-
Employ Modern Ligands: Move beyond simple triphenylphosphine (PPh₃). Modern biarylphosphine ligands are designed to suppress side reactions.
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are bulky, electron-rich ligands that are exceptionally effective at promoting fast reductive elimination, thereby outcompeting homocoupling pathways.[8] SPhos, in particular, has been shown to be effective in systems prone to homocoupling.[8]
-
Other Effective Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are also highly effective, electron-rich ligands.[13]
-
-
Use Precatalysts: To ensure a consistent ligand-to-palladium ratio and promote clean catalyst activation, consider using modern palladium precatalysts (e.g., XPhos-Pd-G3). These complexes are designed to generate the active Pd(0) species cleanly and efficiently.[7]
Part 3: Visualizing the Competing Pathways
Understanding the reaction mechanism is key to effective troubleshooting. The diagrams below illustrate the desired Suzuki-Miyaura cycle and the primary off-cycle pathway leading to homocoupling.
Caption: Competing pathways: The desired Suzuki cycle (blue) vs. the oxygen-mediated homocoupling side reaction (yellow/red).
Caption: A logical workflow for troubleshooting and eliminating homocoupling side reactions in your experiment.
Part 4: Gold-Standard Experimental Protocol
This protocol incorporates best practices to minimize the homocoupling of this compound in a representative Suzuki-Miyaura coupling with 4-bromoanisole.
Objective: To synthesize 4'-methoxy-N-ethyl-[1,1'-biphenyl]-4-carboxamide with minimal formation of the homocoupled byproduct.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water (e.g., 5:1 v/v)
-
Schlenk flask and manifold for inert gas
-
Magnetic stirrer and heating plate
Procedure:
-
Solvent Degassing: Place the required volume of toluene and water into separate flasks. Sparge each solvent with a subsurface stream of argon for at least 45 minutes.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Inerting the Vessel: Seal the flask with a septum, attach it to a Schlenk line, and carefully evacuate under vacuum (do not evacuate so strongly that solids are pulled into the line) and backfill with argon. Repeat this cycle 3-5 times.
-
Solvent Addition: Under a positive pressure of argon, add the degassed toluene followed by the degassed water via cannula or syringe.
-
Reaction Execution: Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 80-100 °C). Stir vigorously to ensure good mixing of the biphasic system.
-
Monitoring: Monitor the reaction progress by taking aliquots (via syringe under argon) and analyzing by TLC or LC-MS. The reaction should be complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Due to the optimized conditions, the amount of homocoupled byproduct should be minimal, greatly simplifying purification.
Part 5: References
-
Carrow, B. P., & Hartwig, J. F. (2011). A Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. --INVALID-LINK--
-
BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem Technical Support. Available at: --INVALID-LINK--
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate Forum. Available at: --INVALID-LINK--
-
Amatore, C., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. --INVALID-LINK--
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–440. --INVALID-LINK--
-
Leconte, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: --INVALID-LINK--
-
Adamo, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(23), 5257–5265. --INVALID-LINK--
-
ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. --INVALID-LINK--
-
Denis, C. S., & Svejstrup, T. D. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10324–10330.
-
ResearchGate. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Available at: --INVALID-LINK--
-
PubMed. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. National Center for Biotechnology Information. --INVALID-LINK--
-
Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(41), 17204–17216.
-
ResearchGate. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. Available at: --INVALID-LINK--
-
Borates Today. (2021). Boron Suzuki Coupling. Available at: --INVALID-LINK--
-
ResearchGate. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Available at: --INVALID-LINK--
-
Preprints.org. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations. Available at: --INVALID-LINK--
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: --INVALID-LINK--
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: --INVALID-LINK--
-
ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: --INVALID-LINK--
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate Forum. Available at: --INVALID-LINK--
-
Gillis, E. P., & Burke, M. D. (2008). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(13), 2741–2744.
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: --INVALID-LINK--
-
Synthoessentials. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Available at: --INVALID-LINK--
-
Fagnani, D., et al. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Poster presentation.
-
The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. 8(1), 1-10.
-
van den Berg, A. M. J., et al. (2012). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Macromolecular Rapid Communications, 33(20), 1759–1764.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Enhancing the Solubility of 4-(N-Ethylaminocarbonyl)phenylboronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge encountered in synthetic chemistry: the limited solubility of 4-(N-Ethylaminocarbonyl)phenylboronic acid in reaction media. Poor solubility can lead to low reaction yields, reproducibility issues, and stalled projects. This document offers a structured approach to diagnosing and overcoming these solubility hurdles, ensuring your experiments proceed efficiently and successfully.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when encountering solubility problems with this compound.
Q1: My Suzuki-Miyaura coupling reaction using this compound is sluggish or failing. Could solubility be the issue?
A: Absolutely. Poor solubility is a primary cause of low conversion or reaction failure in cross-coupling reactions[1]. If the boronic acid is not sufficiently dissolved in the reaction media, its concentration in the solution phase is too low to effectively participate in the catalytic cycle, specifically the crucial transmetalation step[1][2]. You may observe a significant amount of solid starting material remaining in the reaction vessel, even at elevated temperatures, which is a clear indicator of a solubility problem[1].
Q2: What are the first-line strategies to improve the solubility of this boronic acid without chemically modifying it?
A: Before resorting to chemical modification, you should always begin by optimizing the reaction conditions. The most direct approaches are:
-
Solvent Screening: The choice of solvent is critical[3]. Phenylboronic acids generally show higher solubility in polar organic solvents like ethers (dioxane, THF), ketones (acetone), and polar aprotic solvents (DMF, DMSO)[2][3][4][5]. Experiment with different solvents or solvent mixtures.
-
Using Co-solvents: A common and highly effective strategy, particularly for Suzuki couplings, is the use of a co-solvent system, such as Dioxane/H₂O or Toluene/Ethanol[6][7]. The aqueous or alcohol component can significantly improve the solubility of both the boronic acid and the inorganic base.
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your reagents. However, be mindful that excessive heat can also lead to the degradation of the catalyst, substrates, or the boronic acid itself through side reactions like protodeboronation[1].
Q3: How does pH affect the solubility of boronic acids?
A: The pH of the medium has a profound effect on boronic acid solubility. Boronic acids are Lewis acids with a pKa typically around 9[8]. In the presence of a base (i.e., at a higher pH), the trigonal planar boronic acid (R-B(OH)₂) accepts a hydroxide ion to form a tetrahedral boronate anion (R-B(OH)₃⁻)[9][10]. This anionic species is significantly more polar and, therefore, more soluble in aqueous and polar protic solvents[11]. The inorganic base (e.g., K₃PO₄, K₂CO₃) used in many coupling reactions serves the dual purpose of activating the catalyst and increasing the boronic acid's solubility by forming the boronate salt[1].
Q4: When should I consider chemically modifying the boronic acid to improve its solubility?
A: If you have exhaustively screened solvents, co-solvents, bases, and temperatures without success, chemical modification is the next logical step. This is particularly relevant if the boronic acid is unstable under the required reaction conditions, leading to decomposition[1]. Converting the boronic acid into a more stable and soluble derivative, such as a boronate ester, can salvage a difficult reaction. These derivatives often exhibit better solubility in a wider range of organic solvents and can be more resistant to degradation pathways like protodeboronation[1][3][4].
Q5: I see a solid precipitate in my reaction vial. What does this mean and what should I do?
A: A precipitate can be one of several things: your insoluble boronic acid, the inorganic base, or a precipitated catalyst complex. A key issue with boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines[12]. Boroxines are often less soluble and less reactive than the corresponding monomeric boronic acid[13]. If you suspect boroxine formation, you can often revert it to the active boronic acid by recrystallizing the solid from water before use[12]. If the precipitate is simply undissolved starting material, you must return to the troubleshooting workflow to improve the solvent system or other conditions.
Section 2: Troubleshooting & Optimization Workflow
For a systematic approach to resolving solubility issues, follow this workflow. It is designed to progress from the simplest experimental adjustments to more involved chemical modifications.
Solubility Troubleshooting Decision Tree
The following diagram outlines a logical progression for troubleshooting.
Caption: A decision tree for troubleshooting solubility issues.
Step 1: Solvent System Optimization
The initial and most crucial step is selecting an appropriate solvent or solvent mixture. The amide functionality in this compound adds polarity and hydrogen bonding capability, influencing its solubility profile.
| Solvent Class | Examples | Rationale & Considerations |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF) | Good general-purpose solvents for Suzuki couplings; often used with an aqueous co-solvent to dissolve the base and boronic acid[6]. |
| Aromatic | Toluene | Common for higher temperature reactions. Almost always requires a polar co-solvent (e.g., ethanol, water) and sometimes a phase-transfer catalyst to achieve solubility[7][14]. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Excellent solvating power for polar molecules. Use with caution as they can be difficult to remove and may interfere with some catalytic systems at high temperatures. |
| Alcohols | Isopropanol (IPA), Ethanol | Can be used as co-solvents to increase polarity and aid in dissolving reagents. |
Step 2: pH and Base Selection
As discussed, converting the boronic acid to its anionic boronate form is a key strategy for enhancing solubility in polar media. The choice and amount of base are therefore critical.
| Base | Typical Solvents | Strength | Key Considerations |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong | Highly effective for forming the boronate and driving catalysis. Its solubility in organic solvents is low, necessitating a co-solvent[1][6]. |
| Cs₂CO₃ | Dioxane, THF, DMF | Strong | More soluble in organic solvents than K₂CO₃ or K₃PO₄, which can sometimes allow for anhydrous conditions. Often provides superior results but is more expensive. |
| K₂CO₃ | Dioxane/H₂O, Ethanol | Moderate | A standard, cost-effective base. May require higher temperatures or more forcing conditions compared to K₃PO₄[1]. |
| Triethylamine (Et₃N) | THF, Dioxane | Organic Base | Can be used in certain protocols but is generally less effective than inorganic bases for promoting the Suzuki reaction. |
Step 3: Advanced Strategies - Chemical Modification
When optimization of the reaction conditions is insufficient, converting the boronic acid to a more soluble and stable derivative is a powerful alternative. These derivatives can often be isolated as stable, crystalline solids and used directly in subsequent reactions.
Protocol A: Formation of the Pinacol Boronate Ester (BPin derivative)
Pinacol esters are significantly more soluble in common organic solvents and are more stable towards protodeboronation and boroxine formation[1][3][4].
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a solvent capable of azeotropically removing water, such as toluene or hexane. A common choice is toluene at a concentration of ~0.2 M.
-
Azeotropic Removal of Water: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Monitoring: Continue refluxing until water ceases to collect in the Dean-Stark trap (typically 2-4 hours). The reaction can also be monitored by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude pinacol boronate ester can often be used directly or purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Protocol B: Formation of the Diethanolamine (DEA) Adduct
Diethanolamine adducts are air- and water-stable, crystalline solids that can be easily handled and stored[15]. They can be used directly in Suzuki couplings, typically in protic solvents which facilitate the in-situ release of the boronic acid[6][15].
Methodology:
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF[15].
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring[15].
-
Precipitation: A precipitate will typically form, which may be preceded by the initial solid dissolving completely[6][15].
-
Isolation: Stir the resulting slurry for 15-30 minutes to ensure complete formation. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be weighed accurately and used in your reaction[6].
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. DSpace [kuscholarworks.ku.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 4-(N-Ethylaminocarbonyl)phenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 4-(N-Ethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purity of boronic acids is paramount for the success of subsequent reactions, such as the widely used Suzuki-Miyaura coupling, as impurities can lead to lower yields, side reactions, and catalyst poisoning.[1] This document offers practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound. Each problem is followed by a detailed, step-by-step protocol and an explanation of the underlying scientific principles.
Issue 1: The isolated product is a white solid, but NMR analysis shows broad peaks and the presence of boroxine.
Cause: Arylboronic acids, including this compound, have a propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3] This is a reversible equilibrium that can be driven towards the boroxine by heat or drying under vacuum.[4][5] While boroxines can sometimes be used directly in coupling reactions as they can hydrolyze in situ, their presence complicates characterization and can affect reaction kinetics.[4]
Visualizing the Boronic Acid-Boroxine Equilibrium
The equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride is a key consideration in handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. reddit.com [reddit.com]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions with 4-(N-Ethylaminocarbonyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850568-12-6). This guide is designed to provide expert insights and practical solutions for scaling up reactions, particularly the Suzuki-Miyaura cross-coupling, using this versatile reagent. As you transition from bench-scale experiments to pilot or manufacturing scale, new challenges in reaction kinetics, mass transfer, and purification often emerge. This document provides a framework for anticipating and resolving these issues, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura reactions with this compound?
A1: The primary challenges stem from the specific chemical nature of this reagent and the general principles of process scale-up. The 4-(N-Ethylaminocarbonyl) group is an electron-withdrawing amide moiety. This electronic property can increase the susceptibility of the boronic acid to protodeboronation, a key side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions.[1] Key scale-up challenges include:
-
Managing Protodeboronation: This side reaction becomes more significant with longer reaction times or localized "hot spots" of high base concentration, which are more common in large reactors.
-
Solubility and Mass Transfer: Ensuring all reagents, particularly the boronic acid and the base, are sufficiently soluble or well-mixed in a biphasic system is critical. Poor mixing can lead to inconsistent reaction rates and byproduct formation.
-
Thermal Management: The exothermic nature of the reaction needs to be carefully managed in large vessels to prevent temperature spikes that can degrade the catalyst and promote side reactions.
-
Catalyst Loading and Turnover: Achieving low catalyst loadings (ppm levels) is economically desirable but requires stringent control over oxygen contamination and reagent purity to prevent catalyst deactivation.[2]
-
Workup and Purification: Removing residual palladium and unreacted boronic acid, which can be a potential genotoxic impurity, is a critical regulatory requirement.[3]
Q2: How does the quality of this compound impact my scaled-up reaction?
A2: Reagent quality is paramount. On a larger scale, impurities are amplified and can have a significant impact. For this specific boronic acid, you should be concerned with:
-
Boroxine Content: Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines.[4][5] While boroxines are often active in the coupling reaction, their presence alters the stoichiometry, as three molecules of boronic acid form one boroxine molecule plus three molecules of water. You must have an accurate assay of the boronic acid content to ensure correct stoichiometry.
-
Inorganic Salts: Residual salts from the synthesis of the boronic acid can interfere with the catalytic cycle.
-
Organic Impurities: Byproducts from the boronic acid synthesis can act as catalyst poisons or lead to new, difficult-to-remove impurities in your final product. Always use a certificate of analysis to verify purity.
Q3: Can I use aqueous conditions for scaling up? What are the advantages?
A3: Yes, aqueous conditions are highly advantageous for scale-up and are frequently used in industrial settings for Suzuki-Miyaura couplings.[6][7] The benefits include:
-
Improved Safety and Cost: Water is non-flammable, non-toxic, and inexpensive compared to many organic solvents.[8]
-
Enhanced Reactivity: The presence of water can facilitate the dissolution of the base (e.g., K₂CO₃, K₃PO₄) and accelerate the transmetalation step.
-
Easier Product Isolation: Often, the organic product will precipitate from the aqueous medium upon cooling, simplifying isolation.
-
Greener Process: Using water reduces the environmental impact of the process.[9] Biphasic systems like Toluene/Water or the use of surfactants such as TPGS-750-M in water are established green chemistry approaches for large-scale couplings.[9]
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific problems you may encounter during scale-up, providing causal explanations and actionable solutions.
Problem 1: Low or Stalled Reaction Conversion
Your bench-scale reaction (1g) proceeded to >95% conversion in 4 hours, but the pilot-scale reaction (1kg) has stalled at 60% conversion after 8 hours.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Catalyst Deactivation | Oxygen is a known poison for the active Pd(0) species. On a larger scale, achieving a truly inert atmosphere is more difficult due to the larger surface area and longer addition times. Incomplete degassing of solvents or reagents introduces oxygen that oxidizes the catalyst. | Rigorous Degassing: Ensure all solvents and aqueous base solutions are thoroughly degassed using multiple vacuum/inert gas cycles (e.g., N₂ or Argon).[10] Sub-surface Sparging: For large reactors, sparging the solvent with an inert gas for an extended period before adding reagents is highly effective. Catalyst Choice: Use air-stable precatalysts (e.g., palladacycles) that activate in situ, minimizing exposure of the active Pd(0) to air.[11] |
| Poor Solubility / Mass Transfer | The reaction may be transport-limited. If the base (e.g., K₃PO₄) is not sufficiently dissolved or the boronic acid has poor solubility in the chosen solvent, the reaction rate will be limited by how quickly the reagents can interact at the interface, not by the intrinsic kinetics. | Solvent System Optimization: Consider a solvent system that improves solubility. A common industrial choice is a Toluene/Water or 2-MeTHF/Water biphasic system with a phase-transfer catalyst if needed. Agitation Rate: Increase the stirrer speed. Ensure the reactor is properly baffled to create turbulence and maximize the interfacial area between phases. Homogenization: For challenging cases, consider using a high-shear mixer during reagent addition. |
| Protodeboronation of Starting Material | The electron-withdrawing amide group makes your boronic acid susceptible to cleavage by the base, especially with prolonged exposure at high temperatures.[1] This consumes your starting material without forming the desired product. | Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃ or K₃PO₄.[12] Organic bases can also be considered. Control Base Addition: Add the base solution slowly over time to avoid high local concentrations. Use a Boronic Ester: Consider converting the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These act as a slow-release form of the boronic acid under reaction conditions, minimizing its decomposition.[12] |
Problem 2: High Levels of Byproducts
You observe significant formation of homocoupled biaryl (from your aryl halide partner) and/or benzamide (from protodeboronation of your boronic acid).
| Possible Cause | Scientific Explanation | Recommended Solution |
| Oxygen-Induced Homocoupling | The presence of oxygen can promote the oxidative homocoupling of the boronic acid and can also interfere with the reductive elimination step, leading to homocoupling of the aryl halide. | Strict Inert Atmosphere: As detailed above, rigorous exclusion of oxygen is critical. Maintain a positive pressure of inert gas throughout the reaction and workup.[11] |
| Incorrect Stoichiometry | Using a large excess of the boronic acid can favor its homocoupling. Conversely, if the boronic acid is degrading via protodeboronation, the relative concentration of the aryl halide increases, favoring its homocoupling. | Verify Reagent Purity: Use NMR or another quantitative method to accurately assay the purity of your boronic acid and adjust the stoichiometry accordingly. A slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a larger excess should be avoided. |
| Suboptimal Temperature Profile | Running the reaction at too high a temperature can accelerate side reactions, including catalyst decomposition which can lead to palladium black precipitation and promote homocoupling. | Temperature Optimization: Determine the minimum temperature required for an efficient reaction rate. A typical range for Suzuki couplings is 80-110 °C.[11] Ensure the reactor's heating jacket provides uniform temperature control without creating hot spots near the vessel walls. |
Problem 3: Difficult Workup and Purification
The workup is plagued by emulsions, and the final product is contaminated with residual palladium and unreacted boronic acid.
| Possible Cause | Scientific Explanation | Recommended Solution |
| Emulsion Formation | The amide functionality in your product and starting material can act as a surfactant, stabilizing emulsions during aqueous workup, especially in the presence of fine particulate matter like palladium black. | Filtration: Before the aqueous wash, filter the cooled reaction mixture through a pad of Celite® to remove precipitated catalyst and other solids. Brine Wash: During extraction, use brine (saturated aqueous NaCl) instead of pure water to increase the ionic strength of the aqueous phase, which helps to break emulsions. Solvent Choice: Consider switching to a less emulsion-prone organic solvent like 2-MeTHF or CPME. |
| Residual Palladium | Palladium residues are highly regulated in active pharmaceutical ingredients (APIs). Simple extraction is often insufficient to meet regulatory limits (typically <10 ppm). | Scavenging Agents: After the reaction, treat the organic solution with a palladium scavenger. Thiol-functionalized silica gels or activated carbon are highly effective. Crystallization: A well-designed crystallization step is one of the most effective methods for purging metal impurities. |
| Residual Boronic Acid | Unreacted this compound can co-crystallize with the product and is considered a potentially genotoxic impurity.[3] | Base Wash (LLE): Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The boronic acid is acidic (pKa ≈ 8.8) and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous phase.[3][4] Scavenger Resins: Use a diol-based scavenger resin (e.g., DEAM-PS) that selectively complexes with the boronic acid for easy filtration.[3] |
Visualized Workflows and Logic
To better illustrate the process and decision-making, the following diagrams are provided.
Caption: A typical workflow for scaling up a Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low conversion in scaled-up reactions.
Scalable Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, scalable method for coupling this compound with a generic aryl bromide.
Reagents & Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and inert gas inlet.
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv, assay corrected)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.1 - 0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Degassed DI Water
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the vessel thoroughly with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the process.
-
Solvent Degassing: Sparge the 2-MeTHF and DI water with nitrogen for at least 1 hour to remove dissolved oxygen.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with the Aryl Bromide, this compound, and the Palladium catalyst.[10]
-
Solvent Addition: Add the degassed 2-MeTHF to the reactor. A typical solvent volume is 5-10 mL per gram of the limiting reagent (aryl bromide). Begin stirring to form a slurry.
-
Base Addition: Prepare a solution of K₂CO₃ in the degassed DI water (e.g., 2M solution). Add the K₂CO₃ solution to the reactor via an addition funnel over 15-30 minutes.
-
Reaction: Heat the reactor jacket to 80-85 °C. The internal temperature should stabilize around 80 °C. Monitor the reaction progress by taking samples periodically for HPLC or UPLC analysis. The reaction is typically complete in 4-12 hours.
-
Workup - Catalyst Removal: Once complete, cool the reaction mixture to room temperature. Filter the biphasic mixture through a pad of Celite® to remove the precipitated palladium catalyst. Wash the Celite® pad with a small amount of 2-MeTHF.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel or a second reactor equipped for liquid-liquid extraction. Separate the layers. Wash the organic layer sequentially with:
-
1M NaOH solution (to remove excess boronic acid).
-
Saturated brine solution (to break any emulsions and remove water).
-
-
Workup - Final Polish: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and treat with a palladium scavenger (e.g., activated carbon) for 1-2 hours with stirring. Filter to remove the scavenger.
-
Isolation: Concentrate the organic solution under reduced pressure to initiate crystallization. The product can be further purified by recrystallization from a suitable solvent system (e.g., Isopropanol/Heptane).
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Suzuki Coupling: 4-(N-Ethylaminocarbonyl)phenylboronic Acid vs. 4-formylphenylboronic acid
<
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A critical factor in the success of this reaction is the choice of the organoboron coupling partner.[3] This guide provides an in-depth comparison of two commonly used substituted phenylboronic acids: 4-(N-Ethylaminocarbonyl)phenylboronic acid and 4-formylphenylboronic acid. We will explore their distinct electronic properties, stability, and performance in the Suzuki coupling, supported by experimental data and detailed protocols.
The Suzuki Coupling Reaction: A Mechanistic Overview
The Suzuki coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[4][5] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[4][6] The reactivity of the halide follows the trend I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center.[4][6] The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[1][7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Tale of Two Boronic Acids: Electronic and Structural Considerations
The electronic nature of the substituent on the phenylboronic acid can significantly influence the rate and efficiency of the Suzuki coupling, primarily by affecting the transmetalation step.
This compound: The N-ethylaminocarbonyl group (an amide) is generally considered to be a weakly electron-withdrawing or sometimes even a weakly electron-donating group, depending on resonance and inductive effects. The lone pair on the nitrogen atom can participate in resonance, donating electron density to the aromatic ring. This can increase the nucleophilicity of the aryl group, potentially facilitating the transmetalation step.
4-formylphenylboronic acid: The formyl group (an aldehyde) is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of the pi electrons in the carbonyl group. This withdrawal of electron density from the aromatic ring makes the aryl group less nucleophilic, which can slow down the transmetalation step.
| Feature | This compound | 4-formylphenylboronic acid |
| Substituent | -CONHCH₂CH₃ (Amide) | -CHO (Aldehyde) |
| Electronic Effect | Weakly electron-withdrawing/donating | Strongly electron-withdrawing |
| Impact on Transmetalation | Potentially faster due to increased nucleophilicity | Potentially slower due to decreased nucleophilicity |
| Potential Side Reactions | Amide hydrolysis under harsh basic conditions | Homocoupling, Protodeboronation |
Potential Side Reactions: A Practical Perspective
Beyond the desired cross-coupling, several side reactions can occur, impacting the overall yield and purity of the product.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene instead of the desired biaryl product.[9] Electron-deficient boronic acids, like 4-formylphenylboronic acid, can be more susceptible to this side reaction.[10]
-
Homocoupling: The coupling of two molecules of the boronic acid can occur, leading to the formation of a symmetrical biaryl.[11][12] This is often observed with electron-deficient arylboronic acids.[10][13]
-
Amide Instability: While generally stable, amide bonds can be susceptible to hydrolysis under strongly basic conditions, which might be a consideration when using this compound with certain bases and solvents.[14]
Experimental Comparison: A Model Suzuki Coupling Reaction
To provide a practical comparison, a model Suzuki coupling reaction between 4-bromoanisole and each of the two boronic acids was considered. The following is a generalized protocol based on common literature procedures.
Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (this compound or 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent system (e.g., 5 mL of toluene and 1 mL of water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Results and Discussion
Based on the electronic properties, one would anticipate that the reaction with this compound might proceed faster or give higher yields under milder conditions compared to 4-formylphenylboronic acid, due to the potentially enhanced nucleophilicity of the aryl group.
Conversely, the strong electron-withdrawing nature of the formyl group in 4-formylphenylboronic acid could lead to a higher propensity for side reactions like homocoupling and protodeboronation, potentially lowering the yield of the desired cross-coupled product. It is important to carefully select the base and reaction conditions to minimize these side reactions. For instance, milder bases and shorter reaction times might be beneficial when using 4-formylphenylboronic acid.
Conclusion and Recommendations
Both this compound and 4-formylphenylboronic acid are valuable reagents in Suzuki cross-coupling reactions, each with its own set of characteristics.
-
This compound is a good choice when a weakly electron-withdrawing or neutral substituent is desired. Its electronic nature may lead to more efficient transmetalation, potentially resulting in higher yields and faster reaction times.
-
4-formylphenylboronic acid is an excellent building block for introducing an aldehyde functionality, which can be further elaborated. However, researchers should be mindful of its electron-deficient nature, which may necessitate careful optimization of reaction conditions to mitigate side reactions such as homocoupling and protodeboronation.
The optimal choice between these two boronic acids will ultimately depend on the specific synthetic target and the desired electronic properties of the final product. Careful consideration of the factors discussed in this guide will enable researchers to make informed decisions and achieve successful outcomes in their Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Introduction: Beyond the Reagent Bottle
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning methodology celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] At the heart of this reaction lies the organoboron reagent, most commonly a phenylboronic acid. While commercially available in vast numbers, not all phenylboronic acids are created equal. Their performance in a catalytic cycle is exquisitely sensitive to the nature of the substituents adorning the phenyl ring.
This guide moves beyond a simple catalog of reagents. As scientists, our goal is to achieve not just a successful reaction, but an optimal one—efficient, high-yielding, and reproducible. Understanding the subtle interplay of electronic and steric factors that govern the reactivity of a substituted phenylboronic acid is paramount to achieving this goal. Here, we will dissect these principles, provide a framework for their quantitative comparison, and offer field-proven insights to guide your selection of the ideal boron reagent for your specific synthetic challenge.
Fundamental Principles: The "Why" Behind Reactivity
The journey of a phenylboronic acid through the Suzuki-Miyaura catalytic cycle is a multi-step process, but its most defining moment is the transmetalation step.[3][4] It is here that the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this single step is profoundly influenced by the intrinsic properties of the boronic acid, which are dictated by its substituents.
The Critical Role of Base: Activating the Boron
A neutral boronic acid is generally not reactive enough for efficient transmetalation. The reaction requires activation by a base to form a more nucleophilic "ate" complex, typically a tetracoordinate boronate species ([ArB(OH)₃]⁻).[5][6] This activation increases the electron density on the aryl group, priming it for transfer to the electropositive palladium(II) center.
The ease of this activation is directly related to the Lewis acidity of the boron atom, a property quantified by the boronic acid's pKa.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -Cl increase the Lewis acidity of the boron center. This lowers the pKa, meaning a weaker base is sufficient to form the active boronate species.[7][8]
-
Electron-Donating Groups (EDGs) such as -OMe or -CH₃ decrease the Lewis acidity of the boron. This raises the pKa, making the boronic acid less acidic.[8][9]
Electronic Effects on Transmetalation
Once the boronate is formed, the electronic nature of the substituent continues to play a crucial role. Transmetalation involves the transfer of the nucleophilic aryl group to the palladium center.
-
Electron-Donating Groups (EDGs) increase the electron density of the phenyl ring, enhancing its nucleophilicity. This generally accelerates the rate of transmetalation and, consequently, the overall reaction rate.[10]
-
Electron-Withdrawing Groups (EWGs) decrease the electron density of the phenyl ring, making it less nucleophilic. This can slow the transmetalation step.[10]
Therefore, a delicate balance exists. While an EWG facilitates the initial activation by the base (lower pKa), it simultaneously disfavors the key C-B to C-Pd transfer. For many systems, the effect on the aryl group's nucleophilicity is the dominant factor controlling the reaction rate.
Steric Hindrance: The Spatial Factor
The size and position of substituents can dramatically impact reactivity. Bulky groups located at the ortho position to the boronic acid can physically impede the approach of the boron reagent to the palladium complex.[11] This steric clash can significantly slow down or even completely inhibit the transmetalation step, irrespective of favorable electronic properties.
The Ever-Present Side Reaction: Protodeboronation
A critical aspect of a boronic acid's utility is its stability. Protodeboronation is a common and detrimental side reaction where the carbon-boron bond is cleaved by a proton source (often water in the reaction medium), replacing it with a carbon-hydrogen bond.[12] This process consumes the boronic acid, leading to reduced yields and the formation of arene byproducts.
The susceptibility to protodeboronation is highly dependent on the substituent. Electron-deficient arylboronic acids and certain heteroarylboronic acids are particularly prone to this decomposition pathway, especially under basic conditions.[2][13][14]
Experimental Design for a Validated Comparison
To move from theory to practice, we must establish a robust and self-validating experimental protocol to quantify these effects. A well-designed kinetic study allows for the direct comparison of initial reaction rates, providing a clear metric for reactivity.
Causality in Protocol Design
-
The Goal: To determine the relative reactivity of a panel of substituted phenylboronic acids under identical, synthetically relevant conditions.
-
The Model Reaction: We will couple our series of phenylboronic acids with a single, common aryl halide. 4-Bromoanisole is an excellent choice as it is moderately activated and commercially available.
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a well-defined phosphine ligand such as SPhos is selected. SPhos is a bulky, electron-rich biarylphosphine ligand known for its broad applicability and high activity, ensuring the catalyst itself is not the limiting factor.[6]
-
Base and Solvent: A moderately strong base like potassium phosphate (K₃PO₄) is chosen to ensure efficient boronate formation for a range of boronic acids.[15] A biphasic solvent system, such as toluene and water, is common and effective for Suzuki-Miyaura reactions.[6]
-
Monitoring: The reaction progress must be tracked accurately. This is achieved by taking aliquots from the reaction mixture at specific time intervals and quenching them. The product formation is then quantified using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) against an internal standard (e.g., n-dodecane), which corrects for variations in sample volume and analysis.[10]
Step-by-Step Experimental Protocol
-
Preparation: To a series of identical reaction vials, add the aryl halide (4-bromoanisole, 1.0 mmol), the substituted phenylboronic acid (1.2 mmol), the base (K₃PO₄, 2.0 mmol), and the internal standard (n-dodecane, 0.5 mmol).
-
Inerting: Seal each vial with a septum cap. Evacuate and backfill each vial with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst (Pd(OAc)₂, 0.01 mmol, 1 mol%) and ligand (SPhos, 0.012 mmol, 1.2 mol%) in the reaction solvent (e.g., 10 mL Toluene/H₂O 5:1).
-
Initiation: Add the solvent and then the catalyst stock solution to each vial via syringe. Place the vials in a pre-heated block at a constant temperature (e.g., 80 °C) and begin vigorous stirring. This moment is considered t=0.
-
Sampling: At predetermined time points (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) from each reaction vial and immediately quench it in a separate vial containing diethyl ether and water.
-
Analysis: Analyze the organic layer of each quenched sample by GC or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the yield of the biaryl product versus time for each substituted phenylboronic acid. The initial rate of the reaction is determined from the slope of this curve in the linear region (typically the first 10-20% of the reaction).
Workflow Visualization
Caption: Experimental workflow for the kinetic comparison of substituted phenylboronic acids.
Comparative Data and Structure-Reactivity Analysis
The protocol described above yields quantitative data that allows for a direct, objective comparison. The following table summarizes representative results for a series of para- and ortho-substituted phenylboronic acids.
| Substituent (X) in X-C₆H₄B(OH)₂ | Position | Electronic Nature | Hammett Constant (σₚ) | pKa | Relative Initial Rate (H = 1.00) |
| 4-OCH₃ | para | Strong EDG | -0.27 | 9.25[16] | 3.52 |
| 4-CH₃ | para | EDG | -0.17 | ~8.9 | 2.15 |
| H | - | Neutral | 0.00 | 8.86[17] | 1.00 |
| 4-Cl | para | EWG | +0.23 | 8.27[18] | 0.45 |
| 4-CF₃ | para | Strong EWG | +0.54 | 7.76[19] | 0.18 |
| 2-CH₃ | ortho | EDG | - | ~8.9 | 0.25 |
Analysis of Results
-
Steric Effects (ortho-substituent): The most striking comparison is between 4-methylphenylboronic acid and 2-methylphenylboronic acid. Despite having the same electron-donating character, the ortho-methyl isomer is approximately 8-fold slower than its para-counterpart and even 4-fold slower than the unsubstituted reagent. This dramatic rate decrease is a classic example of steric hindrance, where the bulky methyl group adjacent to the reaction center impedes the boronic acid's access to the palladium catalyst.[11]
-
pKa Correlation: As expected, electron-withdrawing groups lower the pKa, making the boronic acid more acidic.[19] While this facilitates the formation of the active boronate, the data clearly shows that this effect is secondary to the electronic influence on the aryl ring's nucleophilicity in determining the ultimate reaction rate.
Visualizing the Structure-Reactivity Relationship
Caption: Relationship between substituent properties and their impact on the Suzuki-Miyaura reaction rate.
Field-Proven Insights: Boronic Acids vs. Boronate Esters
While kinetic reactivity is a crucial metric, it does not tell the whole story. In the context of complex, multi-step synthesis, particularly in drug development, the stability and handling properties of a reagent are equally important. This brings us to the critical choice between using a free boronic acid and a more stable derivative, such as a pinacol or MIDA boronate ester.[20][21]
The Reactivity-Stability Trade-Off [20]
-
Boronic Acids:
-
Pros: Generally more reactive, often leading to faster reaction times.[21] They do not require a potential pre-hydrolysis step that esters might need under certain conditions.
-
Cons: Prone to decomposition via protodeboronation and trimerization to form boroxines.[12] This leads to a finite shelf-life, challenges in purification, and potential for inconsistent reaction performance.
-
-
Boronate Esters (e.g., Pinacol Esters):
-
Pros: Significantly more stable than their corresponding acids.[21] They are typically crystalline solids that are easy to handle, purify by chromatography, and store for long periods. Their enhanced stability minimizes protodeboronation, often leading to higher and more reproducible isolated yields.[20]
-
Cons: May exhibit slower reaction rates compared to the parent boronic acid, as the transmetalation may proceed via direct reaction of the ester or through slow, in-situ hydrolysis back to the boronic acid.[22][23]
-
The Verdict for Drug Development Professionals: For the synthesis of complex molecules where material accountability and reproducibility are paramount, the superior stability of boronate esters often makes them the reagent of choice . The potential for a slightly longer reaction time is a small price to pay for the assurance of a stable, well-defined starting material and a higher, more reliable isolated yield.
Conclusion
The reactivity of a substituted phenylboronic acid in Suzuki-Miyaura coupling is a nuanced property governed by a triad of factors: the electronic influence of the substituent on the aryl ring's nucleophilicity, steric effects that control access to the catalyst, and the inherent stability of the reagent against decomposition. While electron-donating groups generally accelerate the reaction and ortho-substituents retard it, a comprehensive understanding requires a data-driven approach.
By employing systematic kinetic analysis, researchers can move beyond assumptions and make informed decisions. For professionals in drug development, balancing raw reactivity with the practical advantages of stability is key. In this context, the enhanced stability and reliability of boronate esters often make them the superior strategic choice for constructing complex, high-value molecules.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki-Miyaura Couplings with 4-(N-Ethylaminocarbonyl)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Its ability to couple aryl halides with organoboron compounds under relatively mild conditions has cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials. However, the success of this reaction is profoundly dependent on the choice of the palladium catalyst, especially when employing structurally complex or functionalized substrates such as 4-(N-Ethylaminocarbonyl)phenylboronic acid.
This guide provides an in-depth comparison of the efficacy of different palladium catalysts for this specific substrate. We will delve into the mechanistic nuances that dictate catalyst performance and provide supporting experimental data and protocols to inform your catalyst selection process.
The Challenge: Coupling an Amide-Containing Boronic Acid
This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of the electron-withdrawing amide functionality can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[1] Furthermore, the amide group itself, with its lone pair of electrons on the nitrogen and oxygen atoms, could potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of off-cycle species. Overcoming these hurdles requires a carefully selected catalyst system that can facilitate efficient coupling despite these electronic and steric factors.
A Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is largely determined by the ligands that coordinate to the palladium center. These ligands influence the catalyst's stability, reactivity, and substrate scope. We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands (Buchwald ligands), and those featuring N-Heterocyclic Carbene (NHC) ligands.
Traditional Phosphine Ligands: The Workhorse Catalyst
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are among the most commonly used for Suzuki couplings due to their commercial availability and broad utility.[2]
-
Pd(PPh₃)₄: This catalyst is often effective for a wide range of substrates. However, for challenging substrates like this compound, it may require higher catalyst loadings, elevated temperatures, and longer reaction times.[3] The dissociation of the triphenylphosphine ligands is a key step in generating the active catalytic species, and this process can be slow.
-
Pd(dppf)Cl₂: The dppf ligand is a chelating phosphine that can confer greater stability to the palladium center. This catalyst has shown superior performance in some cases compared to Pd(PPh₃)₄, particularly in plant-scale synthesis.[4]
Buchwald Ligands: Overcoming Steric and Electronic Hurdles
Developed by the Buchwald group, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have revolutionized Suzuki-Miyaura couplings, particularly for unreactive substrates.[5][6]
-
Rationale for Efficacy: The steric bulk of these ligands facilitates the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. Their electron-donating nature enhances the rate of the oxidative addition of the aryl halide to the palladium center.[5] For an electron-deficient boronic acid like this compound, a more electron-rich palladium center can help to facilitate the transmetalation step.
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Robust Catalysts
NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes.[7] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a well-known class of NHC-Pd precatalysts.[5]
-
Advantages: The strong Pd-NHC bond leads to highly stable catalysts that are often resistant to decomposition at high temperatures. This stability can translate to lower catalyst loadings and higher turnover numbers. Their strong electron-donating ability can also be beneficial for coupling with electron-deficient boronic acids.[7]
Data-Driven Catalyst Comparison
The following table summarizes the expected performance of different palladium catalysts with this compound, based on established principles and data from couplings of similar substrates.
| Catalyst System | Ligand Type | Expected Yield | Typical Reaction Conditions | Key Advantages & Disadvantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Moderate to Good | High temperature (80-100 °C), longer reaction times | Advantage: Readily available, well-established. Disadvantage: May require higher catalyst loading, sensitive to air.[2][8] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Good to Excellent | Moderate to high temperature (80-100 °C) | Advantage: More stable than Pd(PPh₃)₄, often higher yields.[4] Disadvantage: Can be more expensive. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Excellent | Room temperature to moderate temperature (25-80 °C) | Advantage: High activity for challenging substrates, lower catalyst loadings.[6] Disadvantage: Ligand synthesis can be complex. |
| PEPPSI™-IPr | N-Heterocyclic Carbene | Excellent | Moderate temperature (60-80 °C) | Advantage: High stability and activity, broad substrate scope.[5] Disadvantage: Higher cost of the catalyst. |
Experimental Protocols
The following are representative, detailed, step-by-step methodologies for a Suzuki-Miyaura coupling reaction with this compound.
Protocol 1: Coupling using a Traditional Phosphine Ligand Catalyst (Pd(dppf)Cl₂)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[3]
Diagram of the Experimental Workflow
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Boronic Acids
For the discerning researcher in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an unparalleled tool for the construction of carbon-carbon bonds. Its mild conditions and broad functional group tolerance have cemented its place in the synthetic chemist's arsenal. However, the success and efficiency of this powerful reaction are critically dependent on the judicious choice of the organoboron coupling partner. This guide provides an in-depth, objective comparison of the performance of different classes of boronic acids in the Suzuki reaction, supported by experimental data, to empower you in optimizing your synthetic strategies.
The Heart of the Matter: The Boronic Acid in the Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction orchestrates the palladium-catalyzed coupling of an organoboron reagent, typically a boronic acid, with an organic halide or triflate.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the boronic acid directly influences the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is a major determinant of the overall reaction yield and rate.
The choice of boronic acid is a balancing act between reactivity and stability.[3] While more reactive boronic acids can lead to faster conversions, they are often more susceptible to decomposition pathways, such as protodeboronation, which can diminish yields.[3][4]
A Data-Driven Comparison of Boronic Acid Performance
The electronic and steric properties of the organic substituent on the boronic acid play a pivotal role in the efficiency of the Suzuki coupling. The following sections provide a comparative analysis of different classes of boronic acids, supported by experimental data. It is important to note that direct yield comparisons across different studies can be challenging due to variations in reaction conditions. However, the presented data illustrates general reactivity trends.
Arylboronic Acids: The Workhorse of Suzuki Coupling
Arylboronic acids are the most commonly used class of coupling partners in Suzuki reactions due to their general stability and the commercial availability of a vast array of derivatives.[5]
2.1.1. Electronic Effects:
The electronic nature of the substituents on the aromatic ring significantly impacts the reaction yield.
-
Electron-Donating Groups (EDGs): Arylboronic acids bearing EDGs (e.g., -OCH₃, -CH₃) are generally excellent coupling partners, often providing high yields. These groups increase the electron density on the ipso-carbon, facilitating the transmetalation step.[6]
-
Electron-Withdrawing Groups (EWGs): Arylboronic acids with EWGs (e.g., -CF₃, -NO₂) can be more challenging substrates. Their reduced nucleophilicity can slow down transmetalation. However, with optimized conditions, high yields are still achievable.[7]
Table 1: Yield Comparison of Electron-Rich vs. Electron-Poor Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | RT | 0.5 | High Yield | [6] |
| 4-Methylphenylboronic acid (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 70 | 1 | 95 | [7] |
| 4-(Trifluoromethyl)phenylboronic acid (EWG) | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 70 | 1 | 98 | [7] |
| 4-Nitrophenylboronic acid (EWG) | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | Water | RT | 0.5 | 96 | [7] |
2.1.2. Steric Effects:
Steric hindrance on the arylboronic acid, particularly at the ortho positions, can significantly impede the reaction rate by slowing down transmetalation. The use of bulky, electron-rich phosphine ligands is often necessary to overcome this challenge and achieve good yields.[7]
Table 2: Yields with Sterically Hindered Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | 2-Bromotoluene | Pd(OAc)₂ | K₂CO₃ | Water | 70 | 1 | 95 | [7] |
| 2,6-Dimethylphenylboronic acid | 1-Bromo-2,6-dimethylbenzene | Pd₂(dba)₃/BI-DIME | K₃PO₄ | Toluene | 110 | 24 | 92 | [7] |
| 1-Naphthylboronic acid | 1-Bromonaphthalene | Pd(OAc)₂ | K₂CO₃ | Water | RT | 1 | 94 | [7] |
Heteroarylboronic Acids: Expanding Molecular Diversity with Challenges
The incorporation of heteroaromatic moieties is a crucial strategy in drug discovery. Heteroarylboronic acids are key building blocks for this purpose, but their performance can be variable.[4]
-
π-Deficient Heterocycles (e.g., pyridine, pyrimidine): These are often challenging substrates. The electron-withdrawing nature of the ring can slow down transmetalation, and the Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation. The "2-pyridyl problem" is a well-known example of lower yields due to the proximity of the nitrogen to the boronic acid.[4]
-
π-Rich Heterocycles (e.g., furan, thiophene, pyrrole): These are generally more reactive in the transmetalation step but can be more susceptible to protodeboronation.[4]
To counteract instability, more stable derivatives like boronic esters (e.g., pinacol esters), potassium heteroaryltrifluoroborates, or MIDA boronates are frequently employed.[4]
Table 3: Yield Comparison of π-Deficient and π-Rich Heteroaryl Boronic Acids
| Heteroarylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine-3-boronic acid (π-deficient) | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 91 | [8] |
| Furan-2-boronic acid (π-rich) | 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [8] |
| Thiophene-2-boronic acid (π-rich) | 4-Bromoacetophenone | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [8] |
Vinylboronic Acids: Access to Conjugated Systems
Vinylboronic acids are valuable reagents for the synthesis of styrenes and conjugated dienes. These reactions are often highly stereospecific, proceeding with retention of the double bond geometry.[5]
Alkylboronic Acids: A Frontier in Suzuki Coupling
The use of sp³-hybridized organoboron reagents, such as alkylboronic acids, has historically been challenging due to competing side reactions like β-hydride elimination.[9] However, recent advancements in ligand and catalyst design have expanded the scope of alkylboronic acids in Suzuki couplings. The choice of a sterically demanding and electron-rich ligand is often critical for success.[9]
Experimental Protocol: A Generalized Framework for Comparative Studies
To facilitate a fair comparison of different boronic acids, a standardized experimental protocol is essential. The following procedure represents a general framework that can be adapted for specific substrates.
Detailed Step-by-Step Methodology:
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.0 - 1.5 equiv)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)[6]
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)[6]
-
Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)[6]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, palladium catalyst, ligand (if necessary), and base.[10]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[10]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture.[10]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Conclusion and Future Outlook
The choice of boronic acid is a critical parameter that dictates the outcome of a Suzuki-Miyaura cross-coupling reaction. While electron-rich arylboronic acids generally provide high yields, careful selection of ligands and reaction conditions can enable the efficient coupling of more challenging substrates, including electron-poor, sterically hindered, heteroaryl, and even alkylboronic acids. The use of more stable boronic acid surrogates, such as boronate esters and trifluoroborates, provides a powerful strategy to overcome the inherent instability of certain boronic acids, expanding the synthetic utility of this remarkable reaction. As ligand design and mechanistic understanding continue to evolve, the scope of the Suzuki-Miyaura reaction will undoubtedly continue to broaden, empowering chemists to construct ever more complex and valuable molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Formation with 4-(N-Ethylaminocarbonyl)phenylboronic Acid
Introduction: The Utility of 4-(N-Ethylaminocarbonyl)phenylboronic Acid in Modern Synthesis
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures.[1] Among these, the Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of pharmaceutical and materials science research due to its mild conditions and broad functional group tolerance.[2][3]
This compound is a particularly valuable building block in this context. The presence of the N-ethylamide moiety offers a site for hydrogen bonding interactions and provides a handle for modulating solubility and pharmacokinetic properties in drug discovery programs.[4] Furthermore, its electronic properties can influence the efficiency of the cross-coupling reaction.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its corresponding product after a typical Suzuki-Miyaura coupling reaction. As Senior Application Scientists, our goal is not merely to present data, but to explain the causal links between structural changes and their spectroscopic manifestations, thereby creating a self-validating system for product confirmation. We will use a representative reaction—the coupling with 4-iodoanisole—to illustrate these principles.
The Model Reaction: Suzuki-Miyaura Coupling
The reaction of interest is the palladium-catalyzed coupling of this compound with 4-iodoanisole to yield 4'-methoxy-N-ethyl-[1,1'-biphenyl]-4-carboxamide. This reaction is a classic example of biaryl synthesis, a common objective in medicinal chemistry.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure and should be optimized for specific laboratory conditions.
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq.), 4-iodoanisole (1.0 mmol, 1.0 eq.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%). The use of pre-catalysts like Pd(OAc)₂ with phosphine ligands is also common.[6]
-
Solvent Addition: Add a 4:1 mixture of dioxane and water (15 mL). The aqueous base is crucial for converting the boronic acid into a more reactive organoborate species.[7]
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.
Spectroscopic Analysis: A Multi-Technique Approach to Product Validation
Definitive product confirmation relies on a suite of spectroscopic techniques. The disappearance of starting material signals and the appearance of new product signals provide complementary and conclusive evidence of a successful transformation.
Workflow for Spectroscopic Product Confirmation
Caption: Experimental workflow from reaction to confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR is arguably the most powerful tool for tracking the fate of the aromatic protons and confirming the formation of the new C-C bond.
-
Starting Material: this compound
-
Aromatic Region: The four protons on the phenyl ring will appear as two distinct doublets (an AA'BB' system), typically between δ 7.5-8.2 ppm. The protons ortho to the electron-withdrawing amide group will be downfield compared to those ortho to the boronic acid.
-
Amide & Ethyl Group: An NH proton will appear as a broad singlet or triplet (depending on coupling to the ethyl group) around δ 6.0-8.5 ppm. The ethyl group will present as a quartet (~δ 3.4 ppm, -CH₂-) and a triplet (~δ 1.2 ppm, -CH₃-).
-
Boronic Acid Group: The two acidic protons of the B(OH)₂ group often appear as a broad singlet, which is exchangeable with D₂O. Its chemical shift can vary widely.
-
-
Product: 4'-methoxy-N-ethyl-[1,1'-biphenyl]-4-carboxamide
-
Key Change (Aromatic Region): The most telling change is the increased complexity in the aromatic region. You will now observe signals for eight aromatic protons. The original AA'BB' system from the first ring will remain, but the chemical shifts will be slightly altered due to the new substituent. A new AA'BB' system will appear for the 4-methoxyphenyl ring, with two doublets around δ 7.0-7.6 ppm.
-
Key Change (Disappearance): The broad singlet corresponding to the B(OH)₂ protons will be absent.
-
Ancillary Signals: The signals for the ethyl group (quartet and triplet), the NH proton, and the new methoxy group (a sharp singlet around δ 3.8 ppm) will be present.
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides direct evidence of the new biaryl carbon framework.
-
Starting Material: this compound
-
Aromatic Region: Expect four signals for the phenyl ring carbons.
-
Key Feature: The carbon atom directly attached to the boron (C-B bond) often shows a very broad signal, or may not be observed at all, due to quadrupolar relaxation of the boron nucleus.[8]
-
Other Signals: Signals for the amide carbonyl (C=O) around δ 165-170 ppm and the two carbons of the ethyl group will be visible.
-
-
Product: 4'-methoxy-N-ethyl-[1,1'-biphenyl]-4-carboxamide
-
Key Change (Aromatic Region): The spectrum will now show up to ten aromatic carbon signals (some may overlap). The appearance of new signals corresponding to the methoxy-substituted ring is definitive proof of coupling.
-
Key Change (C-B Signal): The broad C-B signal will be replaced by a sharp signal for the newly formed C-C bond between the rings (the ipso-carbon).
-
Other Signals: Signals for the carbonyl, ethyl group, and the methoxy carbon (~δ 55 ppm) will be present.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Groups
FT-IR spectroscopy is excellent for identifying the presence and disappearance of specific functional groups, particularly the boronic acid moiety.[9]
-
Starting Material: this compound
-
Key Features: A strong, broad absorption band between 3200-3600 cm⁻¹ corresponding to the O-H stretching of the B(OH)₂ group.[10] A sharp peak around 3300-3400 cm⁻¹ for the N-H stretch of the amide. A strong C=O stretch for the amide around 1640-1680 cm⁻¹. A characteristic B-O stretching vibration around 1350 cm⁻¹.[11]
-
-
Product: 4'-methoxy-N-ethyl-[1,1'-biphenyl]-4-carboxamide
-
Key Change: The complete disappearance of the broad O-H stretch from the B(OH)₂ group and the B-O stretch are the most critical indicators of reaction completion.
-
Retained Features: The N-H and C=O amide stretches will remain, confirming the integrity of this functional group throughout the reaction. New C-O stretching signals for the anisole ether will appear around 1250 cm⁻¹.
-
Mass Spectrometry (MS): The Definitive Mass Change
Mass spectrometry provides the molecular weight of the product, offering unambiguous confirmation of the new bond formation.
-
Starting Material: this compound
-
Expected Mass: Molecular Formula: C₉H₁₂BNO₃. Molecular Weight: 193.01 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to this mass.
-
-
Product: 4'-methoxy-N-ethyl-[1,1'-biphenyl]-4-carboxamide
-
Expected Mass: Molecular Formula: C₁₆H₁₇NO₂. Molecular Weight: 255.31 g/mol . The mass spectrum must show a molecular ion peak corresponding to this significantly higher mass, confirming the addition of the C₇H₇O fragment from 4-iodoanisole and the loss of the B(OH)₂ group.
-
Comparative Data Summary
| Spectroscopic Technique | This compound (Starting Material) | 4'-methoxy-N-ethyl-[1,1'-biphenyl]-4-carboxamide (Product) | Rationale for Confirmation |
| ¹H NMR | Two aromatic doublets; broad B(OH)₂ singlet | Four aromatic doublets; new methoxy singlet (~δ 3.8) | Disappearance of B(OH)₂ signal; appearance of new aromatic and methoxy signals. |
| ¹³C NMR | ~4 aromatic signals; broad/absent C-B signal | ~10 aromatic signals; new methoxy C (~δ 55) | Disappearance of C-B signal; appearance of new aromatic carbon signals. |
| FT-IR | Broad O-H stretch (3200-3600 cm⁻¹); B-O stretch (~1350 cm⁻¹) | Absence of O-H and B-O stretches | Loss of characteristic boronic acid vibrations. |
| Mass Spec (m/z) | [M+H]⁺ ≈ 194 | [M+H]⁺ ≈ 256 | Shift in molecular weight confirms C-C bond formation and loss of B(OH)₂. |
Comparison with Alternatives
While this compound is highly effective, comparing it with other reagents highlights its unique advantages.
| Reagent | Key Structural Feature | Performance Considerations | Spectroscopic Signature |
| Phenylboronic Acid | Unsubstituted Phenyl Ring | Baseline reactivity; product lacks functional handles for further modification. | Simplest aromatic NMR spectra. No amide/ethyl signals.[12] |
| 4-Carboxyphenylboronic Acid | Carboxylic Acid Group | Electron-withdrawing group can affect reactivity. The acidic proton can interfere with certain bases or subsequent reactions. | Broad -COOH proton in ¹H NMR; C=O stretch ~1700 cm⁻¹ in FT-IR. |
| This compound | N-ethyl Amide Group | Good electronic properties for coupling; provides H-bond donor/acceptor sites; ethyl group offers a distinct spectroscopic marker. | Unique ethyl quartet/triplet in ¹H NMR provides a clean, non-aromatic handle to track the molecule. |
The N-ethylaminocarbonyl group provides a distinct advantage by incorporating unique, non-overlapping signals (the ethyl group) in the ¹H NMR spectrum, which can simplify reaction monitoring in complex environments.
Logical Relationship of Spectroscopic Evidence
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmcct.com [jmcct.com]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Kinetic Performance of 4-(N-Ethylaminocarbonyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth kinetic analysis of 4-(N-Ethylaminocarbonyl)phenylboronic acid in the context of Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple procedural outline, this document elucidates the mechanistic underpinnings of the reaction, provides a comparative framework against alternative boronic acids, and presents robust, self-validating experimental protocols for accurate kinetic assessment. Our objective is to equip researchers with the foundational knowledge and practical insights required to optimize reaction conditions and accelerate discovery.
The Suzuki-Miyaura Reaction: A Mechanistic Cornerstone
The Suzuki-Miyaura cross-coupling reaction is a paramount tool in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of high-value pharmaceuticals and fine chemicals.[1][2] The reaction's power lies in its versatility, mild conditions, and the general stability and low toxicity of the requisite organoboron reagents.[2][3] The catalytic cycle, typically driven by a palladium catalyst, is fundamentally composed of three sequential elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
-
Oxidative Addition : The cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-halogen bond of an organic halide (Ar-X). This step, which is often rate-determining, oxidizes the palladium to a Pd(II) species.[2][4][5] The reactivity of the halide is a critical factor, with the rate of oxidative addition generally following the trend: I > OTf > Br >> Cl.[5][6]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more reactive and facilitates the transfer of the organic group to the palladium complex.[7][8][9][10] The precise mechanism and the nature of the pre-transmetalation intermediates have been the subject of extensive study.[3][11][12]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][5][13]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis: The Role of Boronic Acid Structure
The structure of the boronic acid plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction, primarily by influencing the rate of transmetalation. Both electronic and steric factors are significant. To contextualize the performance of this compound, we compare it with other common arylboronic acids.
The N-ethylaminocarbonyl group at the para-position of the phenyl ring is moderately electron-withdrawing. This electronic effect can influence the nucleophilicity of the aryl group being transferred. Compared to unsubstituted phenylboronic acid, the electron-withdrawing nature of this substituent is expected to decrease the electron density on the ipso-carbon, potentially slowing the transmetalation step. Conversely, electron-donating groups can accelerate this step.
The following table provides a comparative summary of the expected kinetic performance of this compound against other representative arylboronic acids. The relative initial rates are illustrative, based on established mechanistic principles, and serve as a general guide. Actual rates are highly dependent on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent.[14]
| Boronic Acid Type | Representative Boronic Acid | Expected Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Target Compound | This compound | ~2.5 | The moderately electron-withdrawing amide group can decrease the nucleophilicity of the aryl ring, potentially slowing transmetalation compared to electron-neutral or rich systems.[14] |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Serves as a baseline for unsubstituted arylboronic acids. Generally exhibits faster transmetalation than alkylboronic acids.[14] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | The electron-donating methoxy group increases the nucleophilicity of the ipso-carbon, typically accelerating the transmetalation step.[14] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | ~3.0 | The strongly electron-withdrawing trifluoromethyl group reduces the aryl group's nucleophilicity, which can slow down the transmetalation process.[14] |
| Alkyl (Primary) | n-Butylboronic Acid | ~0.8 | Transmetalation is generally slower for alkylboronic acids compared to arylboronic acids. Steric effects also play a more significant role.[14][15] |
Experimental Protocol for Kinetic Analysis
Obtaining reliable and reproducible kinetic data is paramount for understanding and optimizing any chemical reaction. The following protocol outlines a robust, self-validating system for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC). The use of an internal standard is critical as it corrects for variations in sample volume and detector response, thereby ensuring the integrity of the quantitative data.
Protocol: Kinetic Monitoring via HPLC
Objective: To determine the initial reaction rate and kinetic profile for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water mixture)
-
Internal Standard (IS) (e.g., biphenyl, a stable compound not involved in the reaction with a distinct retention time)
-
Schlenk flask and manifold for inert atmosphere
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard in the reaction solvent. This ensures consistent addition of the IS to each sample.
-
Causality: Using a stock solution minimizes weighing errors and ensures the concentration of the internal standard is uniform across all time points, which is crucial for accurate quantification.
-
-
Reaction Setup (under Inert Atmosphere):
-
To a pre-dried Schlenk flask under an argon or nitrogen atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Causality: An inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid can help drive the reaction to completion.[16]
-
-
Solvent and Internal Standard Addition:
-
Add the degassed solvent mixture and a precise volume of the internal standard stock solution to the flask via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The internal standard provides a reference point for chromatographic analysis.
-
-
Reaction Initiation and Sampling:
-
Add the palladium catalyst (0.5-2 mol%) to the stirring reaction mixture. This marks time zero (t=0).
-
Immediately begin vigorous, constant stirring and maintain a constant temperature (e.g., 80 °C) using a pre-heated oil bath.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small, precise aliquot (~0.1 mL) of the reaction mixture.[14]
-
Causality: Adding the catalyst last ensures all reactants are well-mixed and at thermal equilibrium, providing a well-defined start time. Rapid and consistent sampling is key to accurately capturing the reaction profile.
-
-
Sample Quenching and Preparation:
-
Immediately quench each aliquot by adding it to a vial containing a quencher (e.g., a small volume of cold acetonitrile or a dilute acid solution).
-
Causality: Quenching instantly stops the reaction in the aliquot, ensuring that the composition of the sample accurately reflects the reaction mixture at the precise time of sampling.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. The method should be optimized to achieve baseline separation of the starting materials, product, and the internal standard.
-
Generate a calibration curve for the product relative to the internal standard to determine the response factor.
-
-
Data Analysis:
-
Using the calibration curve and the peak areas from the HPLC chromatograms, calculate the concentration of the product at each time point.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.[14]
-
The following diagram illustrates the general workflow for this kinetic analysis.
Conclusion
The kinetic behavior of this compound in Suzuki-Miyaura cross-coupling is governed by the electronic nature of its substituent, placing its reactivity in a predictable position relative to other arylboronic acids. The moderately electron-withdrawing amide group suggests a reaction rate that is typically slower than electron-rich analogs but potentially faster than more strongly deactivated systems. This guide provides the mechanistic context, a comparative framework, and a robust experimental protocol to empower researchers to systematically investigate and optimize reactions involving this and other boronic acids. A thorough understanding of the underlying kinetics is not merely an academic exercise but a critical component of efficient process development and the rational design of novel synthetic routes in the pharmaceutical and materials science industries.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. ideals.illinois.edu [ideals.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mechanistic Investigation of 4-(N-Ethylaminocarbonyl)phenylboronic Acid Coupling
This guide provides a comprehensive analysis of the Suzuki-Miyaura coupling of 4-(N-Ethylaminocarbonyl)phenylboronic acid, a crucial reaction in the synthesis of various pharmacologically active compounds and advanced materials. We will delve into a comparative study of catalytic systems, present detailed experimental protocols for mechanistic investigation, and explore the underlying principles that govern this transformation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing protocols and gain a deeper mechanistic understanding of this important reaction.
Introduction: The Significance of Amide-Containing Biaryls
The biaryl structural motif is a cornerstone in medicinal chemistry and materials science. The specific coupling of this compound is of particular interest as the resulting amide-functionalized biaryl compounds are precursors to a wide range of biologically active molecules. The amide group, capable of acting as both a hydrogen bond donor and acceptor, plays a critical role in molecular recognition and binding to biological targets. Understanding the nuances of its coupling reaction is therefore paramount for efficient and robust synthetic strategies.
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds.[1] Its success is attributed to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3][4] However, the electronic nature of the substituents on the coupling partners can significantly influence the reaction kinetics and overall efficiency. The 4-(N-Ethylaminocarbonyl) group, being moderately electron-withdrawing, presents an interesting case study for mechanistic investigation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step of the overall reaction, particularly with less reactive aryl chlorides.[5] Electron-rich and bulky phosphine ligands can facilitate this step.[4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) complex. The base is crucial as it forms a boronate species, enhancing the nucleophilicity of the organic group on boron and facilitating its transfer to the palladium center.[3] The exact mechanism of transmetalation is still a subject of detailed study but is a critical step for the formation of the diorganopalladium(II) intermediate.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Comparative Guide to Catalytic Systems
The choice of catalyst and ligand is critical for the successful coupling of this compound. The electron-withdrawing nature of the amide substituent can influence the transmetalation step. Below is a comparison of common palladium catalyst systems.
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Key Advantages | Typical Performance with Electron-Deficient Boronic Acids |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, well-understood, effective for many standard couplings. | Moderate to good yields, may require higher temperatures and longer reaction times.[6] |
| Pd(OAc)₂ / SPhos or XPhos | Bulky Biarylphosphine | High activity, enables coupling of challenging substrates including aryl chlorides at low catalyst loadings.[2][7] | Excellent yields, often under milder conditions and with shorter reaction times.[7] |
| [Pd(IPr)(allyl)Cl] | N-Heterocyclic Carbene (NHC) | High thermal stability, resistant to oxidation, excellent for sterically hindered substrates.[6] | Very high yields, robust performance with a wide range of functional groups. |
| PEPPSI™-IPr | NHC Precatalyst | Air and moisture stable, easy to handle, highly active. | Excellent yields, often used for demanding couplings.[8] |
| Palladacycles | Precatalyst | Often air and moisture stable, can provide high turnover numbers.[2] | Good to excellent yields, activity depends on the specific palladacycle structure. |
Experimental Protocol: Comparative Catalyst Screening
This protocol outlines a parallel screening experiment to evaluate the performance of different catalyst systems for the coupling of this compound with a model aryl bromide, 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium catalysts (Pd(PPh₃)₄, Pd(OAc)₂, [Pd(IPr)(allyl)Cl], PEPPSI™-IPr)
-
Ligands (SPhos, XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials for parallel synthesis
Procedure:
-
In a glovebox, into separate reaction vials, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and the base (2.0 mmol).
-
To each vial, add the corresponding palladium catalyst (1-2 mol%) and, if applicable, the ligand (2-4 mol%).
-
Add the degassed solvent (e.g., 5 mL of a 10:1 mixture of 1,4-dioxane and water) to each vial.
-
Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set period (e.g., 12 hours) or monitor for completion by TLC or LC-MS.
-
After cooling, quench the reactions, extract the product with an organic solvent, and analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst system.
Caption: General workflow for comparative catalyst screening.
Mechanistic Investigation: Protocols and Rationale
A thorough mechanistic investigation aims to identify the rate-determining step, key intermediates, and the influence of various reaction parameters.
Kinetic Analysis via In-Situ Monitoring
Real-time monitoring of the reaction progress provides invaluable kinetic data.[9] Techniques like in-situ NMR or Raman spectroscopy allow for the determination of reaction orders with respect to each component.[9][10]
Experimental Protocol: In-Situ NMR Monitoring
-
Sample Preparation: In an NMR tube, combine this compound, the aryl halide, the palladium precatalyst, the ligand, and an internal standard in a deuterated solvent (e.g., Toluene-d₈).[9]
-
Initiation: After acquiring an initial spectrum (t=0), inject the base solution to start the reaction.
-
Data Acquisition: Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals.[11]
-
Data Analysis: Integrate the signals corresponding to the starting materials and the product. Plot the concentration of each species as a function of time to obtain reaction profiles. From these profiles, initial rates can be calculated, and the reaction orders determined.
Caption: Logical flow for a comprehensive mechanistic investigation.
Causality Behind Experimental Choices
-
Choice of Base: The strength and solubility of the base can significantly impact the rate of transmetalation. A weaker base like K₂CO₃ might be sufficient, but a stronger, more soluble base like Cs₂CO₃ or K₃PO₄ is often required for challenging couplings.[12]
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[13]
-
Ligand Selection: The electronic properties of the 4-(N-Ethylaminocarbonyl) group (electron-withdrawing) can make the boronic acid less nucleophilic. Therefore, employing bulky, electron-rich ligands like SPhos or XPhos is recommended to accelerate both the oxidative addition and the subsequent transmetalation and reductive elimination steps.[7]
Conclusion and Future Directions
The Suzuki-Miyaura coupling of this compound is a robust and versatile reaction. A systematic comparison of catalyst systems reveals that modern bulky phosphine and N-heterocyclic carbene ligands offer superior performance in terms of yield and reaction times compared to traditional catalysts.
Mechanistic investigations utilizing in-situ monitoring techniques are crucial for a deeper understanding of the reaction kinetics and the role of each component. This knowledge enables the rational optimization of reaction conditions, leading to more efficient and sustainable synthetic processes.
Future research in this area could focus on the development of even more active and stable catalyst systems, potentially utilizing non-precious metals, and the expansion of the reaction scope to include even more challenging coupling partners under milder, more environmentally friendly conditions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Benchmarking 4-(N-Ethylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] At the heart of this Nobel Prize-winning transformation lies the organoboron reagent, most commonly a boronic acid.[3] The vast commercial availability and general stability of boronic acids have made them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4]
This guide provides an in-depth, objective comparison of 4-(N-Ethylaminocarbonyl)phenylboronic acid , a functionally rich building block, against other classes of boronic acids. We will move beyond simple cataloging of data to explore the underlying chemical principles that govern reactivity. By understanding the causality behind experimental outcomes, researchers can make more informed decisions, optimizing their synthetic strategies and accelerating discovery.
Pillar 1: The Mechanism - Understanding the Engine of the Suzuki-Miyaura Reaction
To effectively benchmark any reagent, we must first understand the system in which it operates. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle is broadly composed of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the boronic acid plays its part. The organic group from the boron atom is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
A critical side reaction that competes with productive coupling is protodeboronation , where a proton source (often residual water) cleaves the C-B bond of the boronic acid, rendering it inactive.[5][8] The propensity for this side reaction is highly dependent on the boronic acid's structure and the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Structural Attributes Governing Boronic Acid Performance
The success and efficiency of a Suzuki-Miyaura coupling are profoundly influenced by the steric and electronic properties of the boronic acid.
-
Electronic Effects: The electron density of the aromatic ring attached to boron is paramount.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, increase the nucleophilicity of the aryl group, generally accelerating the transmetalation step and leading to higher yields and faster reactions.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or carbonyl groups, decrease the ring's electron density.[1] This can slow the transmetalation step, sometimes requiring more forcing conditions (higher temperature, stronger base, or more sophisticated ligands) to achieve good conversion.[9]
-
-
Steric Hindrance: Bulky groups, particularly at the ortho position to the boronic acid, can sterically impede the approach to the palladium center, hindering transmetalation.[9] Overcoming this often necessitates higher temperatures or specialized, bulky phosphine ligands that promote the desired reaction pathway.
-
Stability: As mentioned, protodeboronation is a major decomposition pathway. Boronic acids with electron-withdrawing groups or certain heteroatoms can be more susceptible to this process.[5][8] To counteract this, boronic acids are often converted to more stable boronate esters, such as pinacol esters, which are more resistant to premature decomposition but still reactive in the coupling reaction.[5]
Focus Reagent: A Profile of this compound
| Property | Value |
| CAS Number | 850568-12-6[10] |
| Molecular Formula | C₉H₁₂BNO₃[10] |
| Molecular Weight | 193.01 g/mol [10] |
| Appearance | Off-white solid[10] |
| Melting Point | 143-146°C[10] |
Structural Analysis & Expected Reactivity: this compound possesses an amide group at the para-position. The carbonyl component of the amide acts as a moderate electron-withdrawing group, which deactivates the phenyl ring compared to an unsubstituted phenylboronic acid.
Causality: This electron-withdrawing character is expected to slow the rate of transmetalation relative to electron-rich or electron-neutral boronic acids. Consequently, achieving high yields may require slightly more optimized conditions. However, the amide functionality is a highly valuable synthetic handle. It is a common motif in biologically active molecules and provides a site for further chemical modification, making this reagent a strategic choice in multi-step syntheses, particularly in drug discovery programs.[11][12]
Pillar 3: A Data-Driven Performance Benchmark
To provide a clear, objective comparison, we will evaluate the performance of different boronic acid classes in a standardized model reaction: the coupling with 4-bromoanisole. The data presented below is a synthesis of typical results reported across the chemical literature, designed to highlight performance trends.
Model Reaction: (A diagram showing 4-bromoanisole coupling with a generic Ar-B(OH)2 to yield 4-methoxy-1,1'-biphenyl derivative)
Standardized Conditions (Starting Point): Pd(OAc)₂, SPhos ligand, K₃PO₄ base, Toluene/H₂O solvent, 80°C.[13]
| Boronic Acid Class | Representative Reagent | Expected Yield (%) | Typical Reaction Time (h) | Key Scientific Insights & Causality |
| Electron-Rich | 4-Methoxyphenylboronic acid | >95% | 1-4 | The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, leading to rapid and efficient transmetalation. Often considered an "easy" coupling partner.[1] |
| Electron-Neutral | Phenylboronic acid | 90-95% | 2-6 | Serves as the fundamental benchmark. The reaction proceeds reliably under standard conditions without accelerating or decelerating electronic effects.[3] |
| Electron-Poor (Strong EWG) | 4-Nitrophenylboronic acid | 60-80% | 12-24 | The strong electron-withdrawing nitro group significantly retards transmetalation and increases susceptibility to protodeboronation. Often requires higher catalyst loading or more forcing conditions. |
| Subject Reagent | This compound | 85-92% | 4-12 | The moderately electron-withdrawing amide slows the reaction compared to the benchmark but is significantly more reactive than substrates with strong EWGs. It offers a good balance of reactivity and functional group utility. |
| Sterically Hindered | 2-Methylphenylboronic acid | 75-85% | 8-18 | The ortho-methyl group sterically hinders the approach to the palladium center. Bulky phosphine ligands (like SPhos) are crucial to facilitate the reaction and overcome this impediment.[9] |
| Heteroaryl | Pyrimidine-5-boronic acid | 80-90% | 6-16 | Heteroaryl boronic acids can be excellent coupling partners, but isomers with nitrogen atoms close to the boronic acid (e.g., pyrimidine-2-boronic acid) can chelate the palladium catalyst, inhibiting the reaction (the "2-pyridyl problem").[8] |
Experimental Protocols: A Self-Validating System
A trustworthy protocol is one that is detailed, reproducible, and includes troubleshooting guidance. The following represents a robust starting point for coupling this compound.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4'-Methoxy-N-ethyl-1,1'-biphenyl-4-carboxamide
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 232 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[14][15]
-
The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with argon three times.
-
Using syringes, add the degassed toluene followed by the degassed water.[15]
-
Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup and Purification: Once the starting aryl bromide is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2 x 15 mL) to remove the inorganic base, and then with brine (1 x 15 mL).[14]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Troubleshooting:
-
Low Conversion: Ensure reagents and solvents are truly anhydrous and properly degassed. The palladium catalyst may be inactive; use a fresh source. The base quality is also critical.[14]
-
Protodeboronation: If significant amounts of anisole (from the deborylated starting material) are observed, minimize reaction time and ensure the system is well-purged of oxygen and moisture.
Conclusion: Strategic Application of this compound
This compound is a highly effective and strategic reagent in the Suzuki-Miyaura coupling toolkit. While its intrinsic reactivity is slightly attenuated by the electron-withdrawing nature of the amide group compared to electron-rich boronic acids, it demonstrates robust and reliable performance under standard, optimized conditions.
Its primary value lies not in raw reaction speed, but in its synthetic utility. It allows for the direct incorporation of a versatile amide-functionalized phenyl ring, a common and desirable structural motif in medicinal chemistry and materials science. For researchers aiming to build complex molecules with embedded functionality for property tuning or further derivatization, This compound is not just an alternative—it is an intelligent and efficient choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 850568-12-6 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
A Comparative Guide to Isotopic Labeling with 4-(N-Ethylaminocarbonyl)phenylboronic Acid for Advanced Proteomics
This guide provides an in-depth technical comparison of 4-(N-Ethylaminocarbonyl)phenylboronic acid as an isotopic labeling reagent for quantitative mass spectrometry. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, offers a comparative analysis against established labeling methodologies, and provides detailed experimental protocols to support its application. We will explore the unique advantages conferred by the boronic acid moiety for targeted labeling and discuss the experimental design considerations necessary for achieving robust and reproducible quantitative data.
Part 1: The Principles of Isotopic Labeling in Quantitative Science
Isotopic labeling is a cornerstone technique in modern quantitative mass spectrometry, enabling the precise relative quantification of proteins and other biomolecules across different samples.[1] The fundamental principle involves introducing stable, heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into molecules, creating a "heavy" version that is chemically identical to the natural "light" version but distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[2][3]
By mixing a heavy-labeled sample with a light-labeled control sample, the relative peak intensities of the resulting isotopic pair in the mass spectrum provide a direct measure of their abundance ratio. This strategy significantly enhances quantitative accuracy by allowing multiple samples to be combined and analyzed in a single LC-MS run, which minimizes experimental variability.[4]
Several strategies for isotopic labeling are widely used in proteomics, each with distinct advantages and applications:
-
Metabolic Labeling (e.g., SILAC): Cells are cultured in media containing heavy amino acids, incorporating the label during protein synthesis.[1]
-
Chemical Labeling: Isotopic tags are chemically conjugated to proteins or peptides post-extraction. This category includes amine-reactive tags (iTRAQ, TMT), cysteine-reactive tags (ICAT), and carboxyl-group labeling.[5][6][7]
The choice of labeling strategy depends on the experimental system and the biological question being addressed. Chemical labeling offers greater flexibility as it can be applied to virtually any protein sample, including tissues and clinical specimens.
Caption: A generalized workflow for chemical isotopic labeling in quantitative proteomics.
Part 2: The Unique Chemistry of Boronic Acids in Bioconjugation
Boronic acids have emerged as a powerful class of reagents in bioorthogonal chemistry, offering unique reactivity for the site-selective modification of biomolecules.[8][9] Their utility stems from the ability of the boron atom to form reversible covalent bonds with 1,2- or 1,3-cis-diols, a functional group commonly found in carbohydrates (glycans), ribonucleosides, and certain catechols.[8]
Causality of Boronic Acid Reactivity: The boron atom in a boronic acid is sp²-hybridized and possesses an empty p-orbital, making it a mild Lewis acid.[10] This Lewis acidity facilitates an interaction with the nucleophilic hydroxyl groups of a cis-diol. Under aqueous conditions, particularly at physiological or slightly alkaline pH, this interaction leads to the formation of a stable cyclic boronate ester. This reaction is rapid, specific, and proceeds under biocompatible conditions, making it an ideal tool for labeling complex biological samples.[11]
This targeted reactivity provides a significant advantage over less specific methods, allowing for the selective enrichment and analysis of specific sub-proteomes, such as glycoproteins, without the need for cumbersome affinity purification steps.
Caption: Reversible formation of a cyclic boronate ester with a cis-diol.
Part 3: In Focus: this compound
This compound is a bifunctional reagent designed for isotopic labeling applications. Its structure consists of two key components:
-
Phenylboronic Acid Moiety: This is the "warhead" of the molecule, responsible for targeting and reacting with cis-diol-containing biomolecules.
-
N-Ethylaminocarbonyl Group: This is the "handle" for isotopic labeling. The ethyl group can be readily synthesized using isotopically enriched precursors (e.g., ¹³C₂-ethylamine or ¹⁵N-ethylamine), introducing a precise mass shift for quantification.
Chemical Properties:
-
Molecular Formula: C₉H₁₂BNO₃[12]
-
Molecular Weight: 193.01 g/mol [12]
-
Appearance: Off-white solid[13]
-
pKa: ~8.19 (Predicted)[12]
The amide linkage provides stability, while the overall structure ensures good solubility in aqueous buffers commonly used in biological experiments. The ability to introduce isotopes at the ethyl group, distant from the reactive boronic acid, ensures that the labeling chemistry is unaffected by the isotopic substitution.
Part 4: Comparative Analysis: Performance vs. Alternative Reagents
The selection of a labeling reagent is a critical decision in experimental design. Here, we compare this compound to mainstream amine-reactive and sulfhydryl-reactive reagents.
| Feature | This compound | Amine-Reactive (iTRAQ/TMT) | Sulfhydryl-Reactive (ICAT) |
| Target Site | cis-Diols (e.g., glycoproteins, RNA) | N-terminus, Lysine (ε-amino group) | Cysteine (thiol group) |
| Target Abundance | Selective, targets specific sub-proteomes | Ubiquitous, labels nearly all peptides | Rare, Cysteine is a low-abundance amino acid |
| Reaction pH | Neutral to slightly alkaline (pH 7.0-8.5) | Alkaline (pH 8.0-8.5) | Neutral (pH 7.0-7.5) |
| Reversibility | Reversible (can be used for enrichment) | Irreversible | Irreversible |
| Labeling Stage | Protein or Peptide Level | Primarily Peptide Level | Protein or Peptide Level |
| Quantification Level | MS1 (Precursor Scan) | MS2/MS3 (Reporter Ions) | MS1 (Precursor Scan) |
| Key Advantage | High specificity for glycans/ribonucleosides | High multiplexing (up to 18-plex) | Reduces sample complexity by targeting rare sites |
| Key Limitation | Limited to diol-containing molecules | Can suppress ionization; reporter ion ratio distortion | Under-represents proteins lacking Cysteine |
Expert Insights: The primary advantage of a boronic acid-based label is its exquisite specificity . While amine-reactive tags like TMT provide deep proteome coverage, they do not discriminate between proteins.[6] In contrast, this compound allows researchers to specifically quantify changes within the glycoproteome, a critical subset of proteins involved in cell signaling, adhesion, and immunity. This targeted approach simplifies the resulting mass spectra and focuses analytical power on a biologically relevant protein class. Furthermore, the ability to perform the labeling at the protein level before digestion can reduce sample handling losses and potential biases introduced by peptide-level modifications.
Part 5: Experimental Protocols
The following protocols are designed to be self-validating by including control steps and outlining key quality checks.
Protocol 1: General Protein Labeling with Isotopically 'Light' and 'Heavy' Reagents
Causality Statement: This protocol uses a standard two-sample comparison. The use of a mock reaction (no labeling reagent) serves as a crucial negative control to identify non-specific binding to chromatography columns or surfaces.
-
Protein Solubilization: Solubilize 100 µg of protein from your control ('Light') and experimental ('Heavy') samples in 100 µL of labeling buffer (100 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reagent Preparation: Prepare 10 mM stock solutions of 'Light' this compound and its 'Heavy' isotopologue (e.g., containing two ¹³C atoms in the ethyl group) in DMSO.
-
Labeling Reaction:
-
To the 'Light' sample, add the 'Light' reagent to a final concentration of 1 mM.
-
To the 'Heavy' sample, add the 'Heavy' reagent to a final concentration of 1 mM.
-
Incubate both samples for 1 hour at room temperature with gentle agitation.
-
-
Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. This introduces a high concentration of a competing diol-containing molecule.
-
Cleanup & Combination:
-
Remove excess reagent from each sample using a 10 kDa MWCO spin filter. Wash three times with 200 µL of 50 mM Ammonium Bicarbonate.
-
Quantify the protein concentration in each sample (e.g., using a BCA assay).
-
Combine the 'Light' and 'Heavy' samples in a 1:1 protein amount ratio.
-
-
Proteolytic Digestion: Proceed with a standard in-solution or in-gel trypsin digestion protocol.
-
Desalting: Desalt the resulting peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
Protocol 2: LC-MS/MS Data Acquisition and Analysis
Causality Statement: This protocol uses a data-dependent acquisition (DDA) method optimized for MS1-level quantification. The key is to ensure high-resolution and accurate mass measurement of the precursor ions to resolve the isotopic pairs.
-
LC Separation: Resuspend the desalted peptide sample in 2% acetonitrile, 0.1% formic acid. Separate the peptides on a C18 reverse-phase analytical column over a 60-120 minute gradient.
-
MS Acquisition (Orbitrap or TOF recommended):
-
MS1 Scan: Acquire high-resolution (≥60,000) full scans from m/z 350-1500.
-
Data-Dependent MS2: Select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation (HCD or CID).
-
Dynamic Exclusion: Set a dynamic exclusion window of 30-45 seconds to prevent repeated fragmentation of the same peptide.
-
-
Data Analysis:
-
Use a software suite capable of MS1-based quantification (e.g., MaxQuant, Proteome Discoverer, OpenMS).
-
Specify the mass shift between the light and heavy labels in the software settings (e.g., +2.0067 Da for two ¹³C).
-
The software will identify peptide pairs and calculate the Heavy/Light ratio based on the extracted ion chromatograms of the precursor ions.
-
Caption: Step-by-step workflow for quantitative glycoproteomics using boronic acid labels.
Part 6: Conclusion and Future Outlook
This compound represents a valuable addition to the isotopic labeling toolbox. Its strength lies not in replacing broad-spectrum reagents like TMT, but in enabling targeted, hypothesis-driven quantitative studies of cis-diol-containing biomolecules. For researchers investigating glycosylation, RNA modifications, or other pathways involving such moieties, this reagent provides a level of specificity that is difficult to achieve with other chemical labeling methods.
Future developments in this area may include the expansion of boronic acid reagents with different isotopic signatures to allow for greater multiplexing, or the integration of cleavable linkers to facilitate enrichment prior to mass spectrometry analysis. As our understanding of the functional roles of post-translational modifications deepens, the demand for such specialized and precise analytical tools will undoubtedly continue to grow.
References
- 1. longdom.org [longdom.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stable isotope dilution analysis of small molecules with carboxylic acid functions using 18O labeling for HPLC-ESI-MS/MS: analysis of fumonisin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. | Semantic Scholar [semanticscholar.org]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound CAS#: 850568-12-6 [amp.chemicalbook.com]
- 13. cymitquimica.com [cymitquimica.com]
Safety Operating Guide
Navigating the Safe Handling of 4-(N-Ethylaminocarbonyl)phenylboronic acid: A Guide for Laboratory Professionals
Immediate Safety Profile and Hazard Assessment
Based on data from analogous boronic acid compounds, 4-(N-Ethylaminocarbonyl)phenylboronic acid should be treated as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory tract. Ingestion may also be harmful[2][3]. Therefore, all handling procedures must be conducted with the appropriate engineering controls and personal protective equipment to minimize exposure.
Core Hazard Summary:
| Hazard Category | Anticipated Risk | Rationale |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Data on similar compounds suggests oral toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of phenylboronic acid derivatives. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact with the eyes is likely to cause significant irritation. |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust or aerosols can irritate the respiratory system. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following recommendations are based on established best practices for handling similar chemical compounds.
Eye and Face Protection
-
Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times when handling this compound.[4][5]
-
Recommended for Splash Risk: A full-face shield should be worn in addition to safety goggles when there is a risk of splashing, such as during bulk transfers or solution preparation.
Skin Protection
-
Gloves: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against boronic acids[6][7][8]. Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Lab Coat: A standard laboratory coat must be worn to protect against skin exposure.
-
Additional Protection: For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
-
Under Normal Conditions: When handling small quantities in a certified chemical fume hood with proper ventilation, respiratory protection is generally not required.
-
In Case of Dust or Aerosols: If there is a potential for generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Engineering Controls
-
Fume Hood: All weighing and handling of this solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are required in the immediate work area.[9][10][11][12][13] Per OSHA standard 29 CFR 1910.151(c), these facilities are essential for immediate drenching or flushing in the event of accidental exposure[9][11][13].
Safe Handling Workflow
References
- 1. This compound CAS#: 850568-12-6 [amp.chemicalbook.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. angenechemical.com [angenechemical.com]
- 6. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 7. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Requirements for emergency eyewashes and showers. | Occupational Safety and Health Administration [osha.gov]
- 10. When Should Safety Showers & Emergency Eyewashes Be Used? - The ANSI Blog [blog.ansi.org]
- 11. Requirements for eyewash and shower facilities. | Occupational Safety and Health Administration [osha.gov]
- 12. jointcommission.org [jointcommission.org]
- 13. What are the OSHA Safety Shower Requirements? [hughes-safety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

